molecular formula C22H27N7O2 B1662364 TC-G 1004

TC-G 1004

Numéro de catalogue: B1662364
Poids moléculaire: 421.5 g/mol
Clé InChI: JENSDTKXNVHSSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Potent antagonist of adenosine A2A receptors;  displays >100-fold selectivity for A2A over A1 receptors (Ki values are 0.44 and 85 nM respectively). Potentiates L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats.

Propriétés

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)pyridin-2-yl]pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENSDTKXNVHSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of TC-G 1004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 1004 is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR). Its mechanism of action centers on the blockade of this G-protein coupled receptor, which is predominantly expressed in the basal ganglia, a key brain region for motor control. By inhibiting the A2AR-mediated signaling cascade, this compound modulates downstream pathways, ultimately leading to the potentiation of dopamine signaling. This technical guide provides a comprehensive overview of the molecular mechanism, pharmacological data, and experimental validation of this compound's activity, positioning it as a compound of interest for neurodegenerative disorders such as Parkinson's disease.

Introduction

Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS) that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor, a Gs protein-coupled receptor, is of particular interest due to its high expression in the striatum, where it co-localizes with dopamine D2 receptors on striatopallidal neurons. This anatomical arrangement forms the basis of a functional antagonism between adenosine A2A and dopamine D2 receptor signaling. In pathological states characterized by dopamine depletion, such as Parkinson's disease, the inhibitory effect of A2AR signaling on motor function becomes more pronounced. Consequently, antagonism of the A2AR presents a promising therapeutic strategy to restore motor control. This compound has emerged as a lead compound in this class, demonstrating high affinity and selectivity for the human A2A receptor.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the adenosine A2A receptor. In its native state, the binding of adenosine to the A2AR activates the associated Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and modulates the activity of various downstream effector proteins, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).

This compound, by blocking the binding of endogenous adenosine to the A2AR, prevents this signaling cascade. The net effect is a reduction in cAMP production and PKA activity in striatopallidal neurons. This disinhibition of the downstream pathway ultimately enhances the signaling of co-localized dopamine D2 receptors, thereby potentiating dopaminergic neurotransmission and alleviating motor deficits observed in preclinical models of Parkinson's disease.

Signaling Pathway of A2A Receptor and Inhibition by this compound

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds and Activates TCG1004 This compound TCG1004->A2AR Binds and Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream Phosphorylates CellularResponse Cellular Response (Inhibition of D2R Signaling) Downstream->CellularResponse Leads to

Caption: Adenosine A2A receptor signaling cascade and its inhibition by this compound.

Quantitative Pharmacological Data

The affinity and selectivity of this compound for adenosine receptors have been determined through radioligand binding assays. This data is crucial for understanding its potency and potential for off-target effects.

Parameter Receptor Value (nM) Reference
KiHuman Adenosine A2A0.44[1]
KiHuman Adenosine A185[1]
Selectivity (A1/A2A) ~193-fold

Preclinical Efficacy

The functional consequence of this compound's mechanism of action has been demonstrated in established rodent models of Parkinson's disease.

Model Species Dose Effect Reference
Haloperidol-Induced Catalepsy (HIC)Rat1 mg/kg (oral)Efficacious in reversing catalepsy[1]
6-Hydroxydopamine (6-OHDA)-LesionedRat3 mg/kg (oral)Potentiation of L-DOPA-induced contralateral rotations[1]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for A2A Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the human adenosine A2A receptor.

Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing human A2A receptors B Incubate membranes with a fixed concentration of a radiolabeled A2A antagonist (e.g., [3H]ZM241385) A->B C Add increasing concentrations of this compound B->C D Allow to reach equilibrium C->D E Separate bound and free radioligand via rapid filtration D->E F Quantify bound radioactivity using a scintillation counter E->F G Calculate IC50 and Ki values F->G

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) overexpressing the human adenosine A2A receptor.

  • Binding Reaction: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity A2A radioligand (e.g., [3H]ZM241385) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Antagonism

This functional assay measures the ability of this compound to inhibit agonist-induced cAMP production.

Workflow:

cAMP_Assay_Workflow A Culture cells expressing human A2A receptors B Pre-incubate cells with increasing concentrations of this compound A->B C Stimulate cells with a fixed concentration of an A2A agonist (e.g., NECA) B->C D Lyse the cells to release intracellular cAMP C->D E Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) D->E F Determine the IC50 of this compound for inhibition of cAMP production E->F

Caption: Workflow for a cAMP accumulation assay to assess functional antagonism.

Methodology:

  • Cell Culture: Whole cells expressing the human A2A receptor (e.g., CHO or HEK293 cells) are cultured in multi-well plates.

  • Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of a potent A2A agonist (e.g., NECA) to induce cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.

In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat

This is a widely used preclinical model of Parkinson's disease that assesses the ability of a compound to potentiate the effects of L-DOPA.

Methodology:

  • Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of the neurotoxin 6-hydroxydopamine into the medial forebrain bundle of one hemisphere of the rat brain.

  • Drug Administration: After a recovery period, the rats are administered L-DOPA, which induces contralateral (away from the lesioned side) rotations due to dopamine receptor supersensitivity in the denervated striatum. This compound is administered orally prior to the L-DOPA injection.

  • Behavioral Assessment: The number of full contralateral rotations is recorded over a specific time period.

  • Data Analysis: The ability of this compound to significantly increase the number of L-DOPA-induced rotations compared to L-DOPA alone is a measure of its efficacy.

Conclusion

This compound is a potent and selective adenosine A2A receptor antagonist. Its mechanism of action is well-characterized and involves the blockade of the A2AR/Gs/cAMP signaling pathway in the striatum. This leads to a disinhibition of dopamine D2 receptor signaling, which has been validated in preclinical models of Parkinson's disease where this compound demonstrates significant efficacy. The compelling pharmacological profile and in vivo activity of this compound underscore its potential as a therapeutic agent for neurodegenerative disorders. Further investigation into its clinical utility is warranted.

References

In-Depth Technical Guide: TC-G 1004 as an Adenosine A2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1004 is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor that plays a crucial role in various physiological processes, particularly in the central nervous system. This document provides a comprehensive technical overview of this compound, including its binding characteristics, signaling pathways, and relevant experimental methodologies.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and pharmacological properties.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide
Molecular Formula C₂₂H₂₇N₇O₂
Molecular Weight 421.5 g/mol
Solubility Soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO.

Table 2: In Vitro Binding Affinity and Selectivity

ReceptorKᵢ (nM)Selectivity (over A₁)
Human Adenosine A2A 0.44[1][2][3]>180-fold
Human Adenosine A₁ 80 - 85[1][2][3]-

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathway of the adenosine A2A receptor. The activation of the A2A receptor by its endogenous ligand, adenosine, typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to the receptor's modulatory role in neurotransmission.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates TCG1004 This compound TCG1004->A2AR Antagonizes Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (pCREB) PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from HEK293 cells expressing hA2AR) Assay_Setup 2. Assay Setup in 96-well plate - Membrane homogenate - Radioligand ([3H]-ZM241385) - this compound (or other competitor) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60-90 min at 25°C) Assay_Setup->Incubation Filtration 4. Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing 5. Washing (to remove non-specific binding) Filtration->Washing Scintillation 6. Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation Analysis 7. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Scintillation->Analysis In_Vivo_Workflow Lesion 1. Unilateral 6-OHDA Lesion in the medial forebrain bundle of rats Recovery 2. Recovery Period (approx. 2-3 weeks) Lesion->Recovery Drug_Admin 3. Drug Administration - this compound (oral) - L-DOPA/Benserazide (i.p.) Recovery->Drug_Admin Behavioral_Test 4. Behavioral Assessment - Monitor contralateral rotations in a rotometer Drug_Admin->Behavioral_Test Data_Analysis 5. Data Analysis - Quantify total rotations - Compare treatment groups Behavioral_Test->Data_Analysis

References

In-Depth Pharmacological Profile of TC-G 1004: A Potent and Selective Adenosine A2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1004 has emerged as a significant subject of investigation within the field of pharmacology, primarily recognized for its potent and selective antagonist activity at the adenosine A2A receptor. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinity, functional potency, and preclinical efficacy. The information presented herein is curated from pivotal studies to support further research and development efforts.

Core Pharmacological Data

This compound is a small molecule, identified as N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide. Its primary mechanism of action is the blockade of the adenosine A2A receptor, a G-protein coupled receptor that is highly expressed in the brain, particularly in the striatum.

Binding Affinity and Selectivity

The binding affinity of this compound for the human adenosine A2A and A1 receptors has been determined through radioligand displacement assays. The compound exhibits high affinity for the A2A receptor and demonstrates significant selectivity over the A1 receptor.

Receptor SubtypeKi (nM)
Human Adenosine A2A0.44
Human Adenosine A185
Table 1: Binding Affinity of this compound for Human Adenosine A2A and A1 Receptors.[1][2]
In Vivo Efficacy

The potential therapeutic utility of this compound, particularly in the context of Parkinson's disease, has been evaluated in a preclinical rat model. The compound was shown to potentiate L-DOPA-induced rotational behavior in 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for assessing anti-Parkinsonian drug efficacy.[1][2]

In Vivo Model Effect
6-OHDA-Lesioned RatsPotentiates L-DOPA-induced rotational behavior
Table 2: Summary of In Vivo Efficacy of this compound.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the pharmacological characterization of this compound. These protocols are based on the descriptions provided in the primary literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human adenosine A2A and A1 receptors.

Methodology:

  • Membrane Preparation: Membranes were prepared from cell lines stably expressing either the human A2A or A1 adenosine receptor.

  • Radioligand: [3H]-ZM241385 was used as the radioligand for the A2A receptor binding assay, and [3H]-CCPA was used for the A1 receptor binding assay.

  • Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 1 mM EDTA.

  • Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compound (this compound) in a 96-well plate.

  • Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Add membranes, radioligand, & this compound Filtration Filtration Incubation->Filtration Separate bound from free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Quantify radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki

Radioligand Binding Assay Workflow
In Vivo Model of Parkinson's Disease

Objective: To assess the in vivo efficacy of this compound in a rat model of Parkinson's disease.

Methodology:

  • Animal Model: Unilateral lesions of the nigrostriatal dopamine pathway were induced in rats by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Drug Administration: this compound was administered orally to the 6-OHDA-lesioned rats.

  • Behavioral Assessment: Following the administration of this compound, the rats were treated with L-DOPA to induce rotational behavior. The number of contralateral rotations was recorded over a specific period.

  • Data Analysis: The potentiation of L-DOPA-induced rotations by this compound was quantified and compared to a vehicle control group.

G cluster_1 In Vivo Parkinson's Model Workflow 6-OHDA Lesion 6-OHDA Lesion This compound Administration This compound Administration 6-OHDA Lesion->this compound Administration Create PD model L-DOPA Administration L-DOPA Administration This compound Administration->L-DOPA Administration Pre-treatment Rotational Behavior Rotational Behavior L-DOPA Administration->Rotational Behavior Induce rotations Data Analysis Data Analysis Rotational Behavior->Data Analysis Quantify potentiation

In Vivo Parkinson's Model Workflow

Signaling Pathway

As an antagonist of the adenosine A2A receptor, this compound blocks the canonical signaling pathway initiated by the binding of endogenous adenosine. The A2A receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein. Activation of the A2A receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses. By blocking this initial step, this compound effectively inhibits the entire downstream signaling cascade.

G cluster_2 Adenosine A2A Receptor Signaling Pathway Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates TCG1004 This compound TCG1004->A2AR Blocks Gs Gs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Downstream Cellular Response PKA->Downstream

Adenosine A2A Receptor Signaling

Conclusion

This compound is a highly potent and selective antagonist of the adenosine A2A receptor with demonstrated efficacy in a preclinical model of Parkinson's disease. The data and protocols summarized in this guide provide a foundational understanding of its pharmacological profile, supporting its use as a valuable research tool and as a potential lead compound for the development of novel therapeutics targeting the adenosine A2A receptor. Further investigations into its broader selectivity, pharmacokinetic properties, and safety profile are warranted to fully elucidate its therapeutic potential.

References

TC-G 1004: A Technical Guide to its High Selectivity for the Adenosine A2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TC-G 1004, a potent and highly selective antagonist for the adenosine A2A receptor (A2A R). Understanding the selectivity profile and the underlying molecular interactions of this compound is crucial for its development in therapeutic areas such as Parkinson's disease. This document outlines the quantitative binding data, the relevant signaling pathways, and detailed experimental protocols used to characterize the selectivity of this compound for the A2A receptor over the A1 receptor.

Data Presentation: Binding Affinity of this compound

This compound demonstrates a significant and therapeutically relevant selectivity for the human adenosine A2A receptor over the A1 receptor. The binding affinities, represented by the inhibition constant (Ki), highlight this preference. The compound is over 100-fold more selective for the A2A receptor.

CompoundReceptorKi (nM)Selectivity (A1/A2A)
This compound Human A2A0.44>180-fold
Human A180 - 85

Table 1: Summary of this compound Binding Affinity Data. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Data sourced from multiple suppliers.

Signaling Pathways

The distinct downstream effects of A2A and A1 receptor activation underscore the importance of selective antagonists like this compound. These receptors are both G protein-coupled receptors (GPCRs) but are linked to opposing signaling cascades.

Adenosine A2A Receptor Signaling: The A2A receptor is primarily coupled to the Gs alpha subunit of the G protein. Upon agonist binding, this stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and cellular function. In the context of the central nervous system, particularly the basal ganglia, activation of the A2A receptor has an inhibitory effect on dopamine D2 receptor function, which is a key mechanism in the pathophysiology of Parkinson's disease.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA PKA cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Adenosine Adenosine (Agonist) Adenosine->A2AR Activates TCG1004 This compound (Antagonist) TCG1004->A2AR Blocks

Figure 1: Adenosine A2A Receptor Signaling Pathway.

Adenosine A1 Receptor Signaling: In contrast, the A1 receptor typically couples to the Gi or Go alpha subunit of the G protein. Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This reduction in cAMP prevents the activation of PKA. Additionally, the Gβγ subunits released upon Gi/o activation can directly modulate other effectors, such as inhibiting N-, P-, and Q-type calcium channels and activating certain potassium channels, which generally leads to neuronal inhibition.

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Receptor Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP PKA PKA cAMP->PKA Activation Reduced Adenosine Adenosine (Agonist) Adenosine->A1R Activates TCG1004 This compound (Antagonist) TCG1004->A1R Weakly Blocks

Figure 2: Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

The determination of this compound's selectivity is achieved through a combination of radioligand binding assays to establish affinity (Ki) and functional assays to confirm antagonism.

1. Competitive Radioligand Binding Assay Protocol (for Ki Determination)

This assay quantifies the affinity of this compound for A2A and A1 receptors by measuring its ability to displace a known high-affinity radioligand.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing either human A2A or A1 receptors.

    • Radioligand for A2A R: [³H]ZM241385 or [³H]CGS21680.

    • Radioligand for A1 R: [³H]DPCPX or [³H]CCPA.

    • This compound (test compound).

    • Non-specific binding control: A high concentration of a non-radiolabeled standard antagonist (e.g., Xanthine Amine Congener, XAC).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B or GF/C).

    • Scintillation fluid and counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Determine protein concentration using a standard method like the BCA assay. Dilute membranes to the desired final concentration in the assay.

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM XAC).

      • Competition Binding: Receptor membranes, radioligand, and serial dilutions of this compound (typically ranging from 10⁻¹² M to 10⁻⁵ M).

    • Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

    • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

2. Functional Assay Protocol (cAMP Accumulation Assay)

This assay confirms that this compound acts as an antagonist by measuring its ability to block the agonist-induced production of cAMP in cells expressing the A2A receptor.

  • Materials:

    • HEK293 cells stably expressing the human A2A receptor.

    • A2A R agonist (e.g., CGS21680 or NECA).

    • This compound (test compound).

    • Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.

    • Cell culture medium.

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Procedure:

    • Cell Plating: Seed the A2A R-expressing HEK293 cells into 96-well or 384-well plates and culture until they reach approximately 80-90% confluency.

    • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound (or vehicle control) in the presence of a PDE inhibitor for 15-30 minutes at 37°C.

    • Agonist Stimulation: Add a fixed concentration of the A2A agonist (typically the EC80 concentration, which gives 80% of the maximal response) to the wells.

    • Incubation: Incubate the plate for an additional 30-60 minutes at 37°C to allow for cAMP production.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Data Analysis:

      • Plot the measured cAMP levels against the log concentration of this compound.

      • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production. This value confirms the functional antagonism of the compound.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Antagonism (IC50) prep_membranes Prepare Membranes (A2A & A1 expressing cells) setup_binding Setup Competition Assay (Radioligand + this compound) prep_membranes->setup_binding incubate_filter Incubate & Filter setup_binding->incubate_filter count_binding Scintillation Counting incubate_filter->count_binding analyze_binding Calculate IC50 & Ki (Cheng-Prusoff) count_binding->analyze_binding Selectivity Determine A2A vs A1 Selectivity analyze_binding->Selectivity plate_cells Plate A2A-expressing Cells preincubate Pre-incubate with this compound plate_cells->preincubate stimulate Stimulate with A2A Agonist preincubate->stimulate measure_cAMP Lyse & Measure cAMP stimulate->measure_cAMP analyze_functional Calculate IC50 measure_cAMP->analyze_functional analyze_functional->Selectivity

Figure 3: Experimental Workflow for Selectivity Determination.

An In-depth Technical Guide to the Chemical and Pharmacological Profile of TC-G 1004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of TC-G 1004, a potent and selective antagonist of the adenosine A2A receptor. The information is intended for researchers and professionals involved in drug discovery and development, particularly in the context of neurodegenerative disorders like Parkinson's disease.

Core Chemical Structure and Properties

This compound, chemically known as N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide, is a heterocyclic small molecule with a molecular formula of C₂₂H₂₇N₇O₂ and a molecular weight of 421.5 g/mol .[1][2] Its structure is characterized by a central pyrimidine ring substituted with a dimethyl-pyrazole moiety, an acetamide group, and a pyridine ring bearing a methoxy-piperidine substituent.

PropertyValueReference
IUPAC Name N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide[2]
Molecular Formula C₂₂H₂₇N₇O₂[1]
Molecular Weight 421.5 g/mol [1]
CAS Number 1061747-72-5[1][2]
SMILES CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C[1]
Physical Appearance Yellow solid[3]
Purity ≥98% (HPLC)[2]
Solubility Soluble to 100 mM in 1eq. HCl and DMSO

Synthesis and Characterization

The synthesis of this compound (referred to as compound 16j in the primary literature) involves a multi-step process.[4][5] The key steps include the formation of the pyrazole and pyrimidine rings, followed by Suzuki-Miyaura cross-coupling to introduce the pyridine-piperidine unit, and finally, the installation of the acetamide group.[6]

Detailed experimental protocols for the synthesis of this compound and its intermediates can be found in the supplementary information of the referenced publication by Zhang et al. (2008) in the Journal of Medicinal Chemistry. [4][5][7]

Characterization of the final compound would typically involve techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[2]

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of the adenosine A2A receptor.[2] The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαs subunit.

Adenosine A2A Receptor Signaling Pathway:

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Gs Gαs A2AR->Gs Activates TCG1004 This compound (Antagonist) TCG1004->A2AR Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Cellular Effects (e.g., immunosuppression) CREB->Downstream Regulates Gene Transcription

Caption: Adenosine A2A Receptor Signaling Pathway and the antagonistic action of this compound.

Upon binding of the endogenous ligand adenosine, the A2A receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the CREB transcription factor, ultimately modulating gene expression and cellular function. In immune cells, this pathway is generally immunosuppressive. This compound, by blocking the binding of adenosine to the A2A receptor, inhibits this signaling cascade.

Pharmacological Data

This compound exhibits high affinity and selectivity for the human adenosine A2A receptor over the A₁ receptor.

ParameterValue
Human Adenosine A2A Receptor Ki 0.44 nM
Human Adenosine A₁ Receptor Ki 85 nM
Selectivity (A₁/A2A) >190-fold

Data sourced from Zhang et al. (2008) and vendor websites.[2][4]

Key Experimental Protocols

Adenosine A2A Receptor Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of a test compound like this compound.

Objective: To determine the inhibitory constant (Ki) of this compound for the human adenosine A2A receptor through a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing the human adenosine A2A receptor.

  • Radioligand: [³H]ZM241385 or a similar selective A2A antagonist radioligand.

  • Non-specific binding control: A high concentration of a non-radiolabeled selective A2A antagonist (e.g., ZM241385).

  • Test compound: this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, This compound dilutions) start->prepare_reagents incubation Incubate Membranes with Radioligand and this compound (or non-specific control) prepare_reagents->incubation filtration Rapidly Filter through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation Add Scintillation Fluid to Filters washing->scintillation counting Measure Radioactivity using a Scintillation Counter scintillation->counting analysis Analyze Data to Determine IC50 and calculate Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a saturating concentration of the non-labeled antagonist.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data will be used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

This in vivo model is used to assess the efficacy of anti-Parkinsonian drugs.

Objective: To evaluate the ability of this compound to potentiate L-DOPA-induced rotational behavior in a rat model of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • 6-Hydroxydopamine (6-OHDA) hydrochloride.

  • Desipramine (to protect noradrenergic neurons).

  • Anesthetic (e.g., isoflurane).

  • Stereotaxic apparatus.

  • Hamilton syringe.

  • L-DOPA/benserazide.

  • This compound.

  • Automated rotometer or observation chamber.

Workflow:

Caption: Workflow for the 6-OHDA-lesioned rat model of Parkinson's disease.

Procedure:

  • Lesion Induction:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Administer desipramine (e.g., 25 mg/kg, i.p.) approximately 30 minutes before 6-OHDA injection.

    • Unilaterally inject 6-OHDA into the medial forebrain bundle at predetermined stereotaxic coordinates.

  • Recovery: Allow the animals to recover for at least two to three weeks to allow for the full development of the dopaminergic lesion.

  • Lesion Validation: Confirm the successful creation of the lesion by challenging the rats with a dopamine agonist like apomorphine and observing robust contralateral rotations.

  • Drug Testing:

    • On the test day, administer this compound (or vehicle) at the desired dose and route.

    • After a specified pretreatment time, administer a sub-threshold dose of L-DOPA (co-administered with a peripheral decarboxylase inhibitor like benserazide).

    • Place the animals in a rotometer and record the number of full contralateral rotations over a set period (e.g., 90-120 minutes).

  • Data Analysis: Compare the number of rotations in the this compound-treated group to the vehicle-treated group. A significant increase in rotations in the presence of this compound indicates a potentiation of the L-DOPA effect.

Conclusion

This compound is a well-characterized, potent, and selective adenosine A2A receptor antagonist. Its chemical structure, synthesis, and pharmacological profile make it a valuable tool for preclinical research into the therapeutic potential of A2A receptor antagonism, particularly for neurodegenerative conditions such as Parkinson's disease. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the properties and applications of this compound.

References

TC-G 1004: A Technical Guide to its Therapeutic Potential as a Selective Adenosine A₂A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 1004 is a potent and highly selective antagonist of the adenosine A₂A receptor, a G-protein coupled receptor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, key experimental data, and potential therapeutic applications, particularly in the context of Parkinson's disease. Detailed experimental protocols for the characterization of this compound are provided to facilitate further research and development.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the adenosine A₂A receptor. In the central nervous system, particularly in the basal ganglia, A₂A receptors are densely co-located with dopamine D₂ receptors on striatopallidal neurons. Adenosine, acting on A₂A receptors, has an opposing effect to dopamine, which acts on D₂ receptors. By blocking the A₂A receptor, this compound inhibits the adenosine-mediated dampening of D₂ receptor signaling. This leads to a potentiation of dopaminergic neurotransmission, which is a key therapeutic strategy in conditions characterized by dopamine deficiency, such as Parkinson's disease.

Signaling Pathway of the Adenosine A₂A Receptor

The adenosine A₂A receptor is a Gs-alpha G-protein coupled receptor. Upon binding of its endogenous ligand, adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release. This compound, as a competitive antagonist, binds to the A₂A receptor without activating it, thereby preventing adenosine from binding and initiating this signaling cascade.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A₂A Receptor Adenosine->A2A_Receptor Binds & Activates This compound This compound This compound->A2A_Receptor Binds & Blocks G_Protein Gs Protein (α, β, γ) A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Physiological_Response Modulation of Neuronal Excitability Downstream_Targets->Physiological_Response

Caption: Adenosine A₂A Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinity
ReceptorSpeciesKᵢ (nM)
Adenosine A₂AHuman0.44
Adenosine A₁Human85

Data from radioligand binding assays.

Table 2: In Vivo Efficacy in a Preclinical Model of Parkinson's Disease
Animal ModelTreatmentDose (mg/kg, p.o.)Outcome
6-OHDA-lesioned ratL-DOPA + Vehicle-Baseline rotational behavior
6-OHDA-lesioned ratL-DOPA + this compound3Potentiation of L-DOPA-induced contralateral rotations

p.o. = oral administration

Experimental Protocols

Radioligand Binding Assay for Adenosine A₂A and A₁ Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine A₂A and A₁ receptors.

Materials:

  • Membrane preparations from HEK-293 cells stably expressing either human adenosine A₂A or A₁ receptors.

  • Radioligand for A₂A receptors: [³H]-ZM241385.

  • Radioligand for A₁ receptors: [³H]-CCPA.

  • This compound (test compound).

  • Non-specific binding control: Xanthine amine congener (XAC) for A₂A and R-PIA for A₁.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • A series of dilutions of this compound are prepared in the assay buffer.

  • In a 96-well microplate, the cell membrane preparations (A₂A or A₁) are incubated with the respective radioligand ([³H]-ZM241385 for A₂A or [³H]-CCPA for A₁) and either vehicle, a concentration of this compound, or the non-specific binding control.

  • The plates are incubated for a specified time at a controlled temperature to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare_Reagents Prepare this compound dilutions, membranes, and radioligand Incubate Incubate membranes, radioligand, and this compound in 96-well plate Prepare_Reagents->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Calculate IC₅₀ and Kᵢ values Count->Analyze

Caption: Workflow for determining receptor binding affinity.
L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats

Objective: To evaluate the in vivo efficacy of this compound in a rat model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley rats.

  • 6-hydroxydopamine (6-OHDA).

  • Desipramine and pargyline (to protect noradrenergic neurons and inhibit monoamine oxidase, respectively).

  • Stereotaxic apparatus.

  • L-DOPA and a peripheral decarboxylase inhibitor (e.g., benserazide).

  • This compound.

  • Automated rotometer system.

Procedure:

  • Lesioning: Rats are pre-treated with desipramine and pargyline. Subsequently, a unilateral lesion of the medial forebrain bundle is induced by stereotaxic injection of 6-OHDA. This leads to a near-complete depletion of dopamine in the ipsilateral striatum.

  • Recovery and Confirmation: Animals are allowed to recover for a period of at least two weeks. The successful lesioning is confirmed by assessing the rotational response to a dopamine agonist like apomorphine.

  • Drug Administration: On the day of the experiment, the rats are administered L-DOPA (in combination with a peripheral decarboxylase inhibitor to increase its central bioavailability) and either vehicle or a specific dose of this compound via oral gavage.

  • Behavioral Monitoring: Immediately after drug administration, the rats are placed in an automated rotometer system. The number of full contralateral (away from the lesioned side) rotations is recorded over a specified period (e.g., 90 minutes).

  • Data Analysis: The total number of contralateral rotations is calculated for each treatment group. The potentiation of L-DOPA-induced rotations by this compound is determined by comparing the rotation counts in the this compound treated group to the vehicle-treated group.

Experimental Workflow: 6-OHDA Rat Model

OHDA_Workflow Lesion Induce unilateral 6-OHDA lesion in rat medial forebrain bundle Recovery Allow for post-surgical recovery (≥ 2 weeks) Lesion->Recovery Confirmation Confirm lesion with apomorphine challenge Recovery->Confirmation Dosing Administer L-DOPA and This compound (or vehicle) Confirmation->Dosing Monitoring Record contralateral rotations using an automated rotometer Dosing->Monitoring Analysis Compare rotation counts between treatment and vehicle groups Monitoring->Analysis

Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.

Potential Therapeutic Applications

The primary therapeutic potential of this compound lies in the treatment of Parkinson's disease . The ability of this compound to potentiate the effects of L-DOPA, the gold-standard treatment for Parkinson's, suggests its utility as an adjunctive therapy. By enhancing dopaminergic signaling through a non-dopaminergic mechanism, this compound may help to improve motor symptoms and potentially reduce the required dose of L-DOPA, which could in turn lessen the long-term side effects associated with L-DOPA therapy, such as dyskinesias.

Beyond Parkinson's disease, the role of adenosine A₂A receptors in modulating inflammation and immune responses suggests that this compound could be investigated for other indications, including certain inflammatory and autoimmune disorders and as a potential agent in immuno-oncology . Further preclinical and clinical studies are warranted to explore these possibilities.

Conclusion

This compound is a potent and selective adenosine A₂A receptor antagonist with a clear mechanism of action and demonstrated efficacy in a preclinical model of Parkinson's disease. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic applications of this compound. The high selectivity of this compound for the A₂A receptor over the A₁ receptor is a particularly promising feature, suggesting a favorable side-effect profile. Future investigations should focus on a more extensive preclinical characterization, including pharmacokinetic and toxicological studies, to support its potential advancement into clinical development.

An In-depth Technical Guide to Early-Stage Research Involving TC-G 1004

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the preclinical data available for TC-G 1004, a potent and selective adenosine A2A receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and potential therapeutic applications of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, including its binding affinity for adenosine receptors and its physicochemical properties.

Table 1: Receptor Binding Affinity

ReceptorKi (nM)
Adenosine A2A0.44[1]
Adenosine A185[1]

Table 2: Physicochemical Properties

PropertyValue
Chemical Name N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide[1]
Molecular Formula C22H27N7O2[1]
Molecular Weight 421.5[1]
Purity ≥98% (HPLC)[1]
Solubility Soluble to 100 mM in DMSO and 1eq. HCl[1]
CAS Number 1061747-72-5[1]

Experimental Protocols

A key preclinical study demonstrated the in vivo efficacy of this compound in a rat model of Parkinson's disease.[1] Below is a detailed methodology for such an experiment.

Experiment: L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats

Objective: To assess the ability of this compound to potentiate the motor effects of L-DOPA in a unilateral nigrostriatal lesion model of Parkinson's disease.

Methodology:

  • Animal Model:

    • Adult male Sprague-Dawley rats are unilaterally lesioned by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.

    • Successful lesioning is confirmed 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist such as apomorphine.

  • Drug Preparation:

    • This compound is dissolved in a suitable vehicle (e.g., DMSO and saline).

    • L-DOPA is prepared in combination with a peripheral decarboxylase inhibitor (e.g., benserazide) to prevent its peripheral metabolism.

  • Experimental Procedure:

    • Animals are habituated to the testing environment (circular automated rotometer bowls).

    • Rats are pre-treated with this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) administration.

    • After a specified pre-treatment time (e.g., 30-60 minutes), L-DOPA is administered.

    • The number of full contralateral (away from the lesion) rotations is recorded for a period of at least 90-120 minutes.

  • Data Analysis:

    • The total number of rotations is quantified for each animal.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the rotational scores between the vehicle, L-DOPA alone, and this compound plus L-DOPA groups. An increase in contralateral rotations in the combination group compared to L-DOPA alone indicates potentiation.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key in vivo experiment.

TCG_1004_Mechanism_of_Action cluster_neuron Postsynaptic Neuron A2A_Receptor Adenosine A2A Receptor AC Adenylyl Cyclase A2A_Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling PKA->Downstream Adenosine Adenosine Adenosine->A2A_Receptor TCG1004 This compound TCG1004->A2A_Receptor Blocks

Mechanism of Action of this compound.

Experimental_Workflow start Start: 6-OHDA Lesioned Rat Model pretreatment Pre-treatment: Administer this compound or Vehicle start->pretreatment ldopa Administer L-DOPA pretreatment->ldopa monitoring Monitor Rotational Behavior (e.g., 90-120 min) ldopa->monitoring analysis Data Analysis: Quantify & Compare Rotations monitoring->analysis end Conclusion: Assess Potentiation of L-DOPA Effect analysis->end

Workflow for the 6-OHDA Rat Model Experiment.

References

The Impact of TC-G 1004 on Dopaminergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of TC-G 1004 on dopaminergic pathways. This compound is a potent and highly selective adenosine A2A receptor antagonist.[1][2][3] Its mechanism of action is centered on the modulation of dopaminergic signaling through its interaction with A2A receptors, which are densely co-localized with dopamine D2 receptors in key brain regions such as the striatum. By antagonizing the A2A receptor, this compound effectively enhances dopamine D2 receptor-mediated signaling, a crucial interaction for the regulation of motor function. This guide summarizes the quantitative pharmacological data of this compound, details the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Dopaminergic pathways are critical for regulating a wide range of physiological and behavioral processes, including motor control, motivation, reward, and cognitive functions.[4] Dysfunction of these pathways is implicated in several neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.

The adenosine A2A receptor has emerged as a significant modulator of dopaminergic activity. A2A and dopamine D2 receptors are colocalized in the striatopallidal medium spiny neurons of the indirect pathway and form heteromeric complexes.[2][5] There is an antagonistic interaction between these two receptors; activation of A2A receptors inhibits D2 receptor signaling.[2][5] Consequently, antagonists of the A2A receptor are a promising therapeutic strategy to potentiate dopaminergic function, particularly in conditions of dopamine deficiency like Parkinson's disease.[2]

This compound (also known as compound 16j in some literature) is a novel, potent, and selective A2A receptor antagonist.[1][2] This guide will explore the core aspects of this compound's interaction with dopaminergic pathways, providing researchers and drug development professionals with a comprehensive technical overview.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through radioligand binding assays, demonstrating its high affinity and selectivity for the human adenosine A2A receptor.

CompoundTarget ReceptorKi (nM)Selectivity (over hA1)Reference
This compoundHuman Adenosine A2A0.44>180-fold[1][2]
This compoundHuman Adenosine A180-[1][2]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's effects on dopaminergic function.

Radioligand Binding Assays for Adenosine A2A and A1 Receptors

This protocol is representative for determining the binding affinity (Ki) of compounds like this compound.

  • Objective: To determine the binding affinity and selectivity of this compound for human adenosine A2A and A1 receptors.

  • Materials:

    • Membrane preparations from cells stably expressing human A2A or A1 receptors.

    • Radioligand for A2A receptors: [3H]CGS21680.[6]

    • Radioligand for A1 receptors: [3H]R-PIA.[6]

    • This compound (test compound).

    • Non-specific binding agent (e.g., NECA).[6]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2.[6]

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • To each well of a 96-well plate, add 50 µL of increasing concentrations of this compound, 50 µL of the respective radioligand ([3H]CGS21680 for A2A, [3H]R-PIA for A1), and 100 µL of the membrane suspension.[6]

    • For the determination of non-specific binding, a high concentration of an unlabeled agonist like NECA is used instead of the test compound.[6]

    • Incubate the plates at 25°C for 60 minutes.[6]

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease and L-DOPA-Induced Rotational Behavior

This in vivo assay is a standard for evaluating the potential of compounds to ameliorate motor deficits in a model of Parkinson's disease. This compound has been shown to potentiate L-DOPA-induced rotations in this model.[1][2]

  • Objective: To assess the in vivo efficacy of this compound in a rat model of Parkinson's disease.

  • Materials:

    • Adult male Sprague-Dawley rats.

    • 6-hydroxydopamine (6-OHDA).

    • Stereotaxic apparatus.

    • L-DOPA.

    • This compound.

    • Automated rotometer or manual observation chamber.

  • Procedure:

    • 6-OHDA Lesioning: Anesthetize the rats and place them in a stereotaxic apparatus. Inject 6-OHDA unilaterally into the medial forebrain bundle to induce a near-complete lesion of the nigrostriatal dopamine pathway on one side of the brain.

    • Post-Lesion Recovery: Allow the animals to recover for a period of approximately 3 weeks.

    • Drug Administration: Administer this compound orally at the desired doses (e.g., 3 mg/kg).[1] After a specified time, administer a sub-threshold dose of L-DOPA.

    • Assessment of Rotational Behavior: Place the rats in a testing chamber and record the number of full 360° contralateral (away from the lesioned side) rotations over a set period (e.g., 90-120 minutes).

    • Data Analysis: Compare the number of rotations in animals treated with this compound and L-DOPA to those treated with L-DOPA alone. An increase in contralateral rotations indicates a potentiation of the dopaminergic effect of L-DOPA.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling interactions in the dopaminergic system and how this compound modulates them.

G cluster_0 Striatopallidal Medium Spiny Neuron A2A_R Adenosine A2A Receptor G_olf G_olf A2A_R->G_olf Activates D2_R Dopamine D2 Receptor G_i G_i D2_R->G_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuron_Output Neuronal Firing (Inhibited) PKA->Neuron_Output Promotes G_olf->AC Stimulates G_i->AC Inhibits Adenosine Adenosine Adenosine->A2A_R Dopamine Dopamine Dopamine->D2_R

Caption: Basal state of A2A and D2 receptor signaling in a striatal neuron.

G cluster_0 Striatopallidal Medium Spiny Neuron A2A_R Adenosine A2A Receptor D2_R Dopamine D2 Receptor G_i G_i D2_R->G_i Activates AC Adenylyl Cyclase cAMP cAMP (Reduced) AC->cAMP PKA PKA (Reduced) cAMP->PKA Neuron_Output Neuronal Firing (Disinhibited) PKA->Neuron_Output G_i->AC Inhibits TCG1004 This compound TCG1004->A2A_R Blocks Dopamine Dopamine Dopamine->D2_R

Caption: this compound blocks A2A receptors, enhancing D2 receptor-mediated inhibition of adenylyl cyclase.

Experimental Workflow

The following diagram outlines the workflow for the 6-OHDA lesioned rat model experiment.

G start Start: Adult Male Rats lesion Unilateral 6-OHDA Lesion of Medial Forebrain Bundle start->lesion recovery 3-Week Post-Surgery Recovery Period lesion->recovery drug_admin Oral Administration of This compound or Vehicle recovery->drug_admin l_dopa_admin Subcutaneous Injection of L-DOPA drug_admin->l_dopa_admin behavior_test Record Contralateral Rotations l_dopa_admin->behavior_test data_analysis Data Analysis: Compare Rotation Counts behavior_test->data_analysis end End: Assess Efficacy data_analysis->end

Caption: Workflow for assessing this compound efficacy in the 6-OHDA rat model.

Conclusion

This compound is a potent and selective adenosine A2A receptor antagonist with a clear mechanism of action on dopaminergic pathways. By blocking the inhibitory influence of adenosine on dopamine D2 receptor signaling, this compound enhances dopaminergic neurotransmission. This is evidenced by its ability to potentiate the effects of L-DOPA in a well-established preclinical model of Parkinson's disease. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as potential therapeutics for disorders involving dopaminergic dysfunction.

References

Foundational Studies on TC-G 1004 and Parkinson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational preclinical research on TC-G 1004, a potent and selective adenosine A₂A receptor antagonist, for the potential treatment of Parkinson's disease. This compound has demonstrated promising activity in established animal models of Parkinson's disease, suggesting its potential as a non-dopaminergic therapeutic agent. This document consolidates key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel small molecule identified as a potent and selective antagonist of the adenosine A₂A receptor. Its chemical name is N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)-2-pyridinyl]-4-pyrimidinyl]acetamide. The rationale for its development in the context of Parkinson's disease lies in the well-established antagonistic relationship between adenosine A₂A receptors and dopamine D₂ receptors in the basal ganglia, a critical brain region for motor control that is profoundly affected in Parkinson's disease. By blocking A₂A receptors, this compound is hypothesized to restore the normal function of the indirect pathway in the basal ganglia, thereby alleviating motor symptoms.

Quantitative Data Summary

The following table summarizes the key in vitro binding affinities of this compound for human adenosine A₂A and A₁ receptors, as determined in foundational studies.

Receptor SubtypeLigandParameterValue (nM)Reference
Human Adenosine A₂AThis compoundKᵢ0.44[1]
Human Adenosine A₁This compoundKᵢ85

Table 1: In Vitro Receptor Binding Affinity of this compound. Kᵢ represents the inhibition constant, a measure of the compound's binding affinity to the receptor. A lower Kᵢ value indicates a higher binding affinity.

Core Signaling Pathway

The therapeutic potential of this compound in Parkinson's disease is predicated on its ability to modulate the adenosine A₂A receptor signaling pathway within the striatum. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the A₂A receptor-mediated pathway, which in turn inhibits the function of dopamine D₂ receptors. This compound, as an A₂A antagonist, blocks this overactivity.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Medium Spiny Neuron Dopamine Dopamine D2_R Dopamine D₂ Receptor Dopamine->D2_R Inhibits A2A_R Adenosine A₂A Receptor AC Adenylyl Cyclase A2A_R->AC Activates D2_R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (Reduced Neuronal Excitability) PKA->Downstream Phosphorylates TCG1004 This compound TCG1004->A2A_R Blocks Adenosine Adenosine Adenosine->A2A_R Activates

Figure 1: Simplified signaling pathway of this compound action.

Key Preclinical Experiments and Protocols

The foundational research on this compound involved a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.

In Vitro Radioligand Binding Assays

These assays were crucial for determining the binding affinity and selectivity of this compound for adenosine receptors.

Experimental Protocol:

  • Membrane Preparation: Membranes were prepared from cell lines stably expressing either the human adenosine A₂A or A₁ receptor.

  • Radioligand: A specific radiolabeled ligand for each receptor subtype was used.

  • Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand were separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes was quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Kᵢ) was calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Separate Bound and Free Radioligand incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate Ki Value quantify->analyze end End analyze->end

Figure 2: Workflow for radioligand binding assay.
In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

This is a widely used and well-characterized animal model that mimics the dopamine depletion seen in Parkinson's disease.

Experimental Protocol:

  • Animal Model: Unilateral lesions of the nigrostriatal dopamine pathway were induced in rats by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Behavioral Assessment: The primary behavioral endpoint was the potentiation of L-DOPA-induced contralateral rotations.

  • Drug Administration: this compound was administered orally at a dose of 3 mg/kg.[1]

  • Data Collection: The number of full contralateral rotations was counted over a specified time period after L-DOPA administration.

  • Statistical Analysis: The rotational scores in the this compound-treated group were compared to a vehicle-treated control group.

G cluster_workflow 6-OHDA Rat Model Experimental Workflow start Start lesion Induce Unilateral 6-OHDA Lesion in Medial Forebrain Bundle start->lesion recovery Allow for Post-Surgical Recovery lesion->recovery treatment Administer this compound (3 mg/kg, p.o.) and L-DOPA recovery->treatment observe Observe and Record Contralateral Rotations treatment->observe analyze Compare Rotational Scores to Vehicle Control observe->analyze end End analyze->end

Figure 3: Workflow for the 6-OHDA rat model experiment.

Conclusion and Future Directions

The foundational studies on this compound have established it as a potent and selective adenosine A₂A receptor antagonist with promising preclinical efficacy in a relevant animal model of Parkinson's disease. The data strongly support its mechanism of action through the modulation of the indirect pathway in the basal ganglia. Further research is warranted to fully elucidate its pharmacokinetic and safety profile and to explore its potential in clinical trials for the treatment of Parkinson's disease. As of the current literature, no clinical trial data for this compound has been publicly disclosed. The progression of this and other A₂A receptor antagonists through the drug development pipeline will be of significant interest to the Parkinson's research community.

References

Methodological & Application

Application Notes and Protocols for TC-G 1004 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro studies using TC-G 1004, a potent and selective antagonist of the adenosine A2A receptor. The provided protocols are foundational and may require optimization for specific cell lines and experimental conditions.

Introduction

This compound is a powerful research tool for investigating the role of the adenosine A2A receptor in various physiological and pathological processes. As a selective antagonist, it blocks the binding of adenosine to the A2A receptor, thereby inhibiting downstream signaling pathways.[1] The A2A receptor is a G-protein coupled receptor that, upon activation, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. By blocking this initial step, this compound allows for the elucidation of the A2A receptor's involvement in cellular processes such as inflammation, neurotransmission, and apoptosis.

Data Presentation

Table 1: this compound Properties
PropertyValueReference
Molecular Weight 421.5 g/mol [2]
Chemical Formula C22H27N7O2[2]
Purity ≥98% (HPLC)[1]
Target Adenosine A2A Receptor[1]
Action Antagonist[1]
Ki for A2A 0.44 nM[1]
Ki for A1 85 nM[1]
Selectivity >100-fold for A2A over A1[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cells in culture. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3][4]

Materials:

  • Cells expressing adenosine A2A receptors (e.g., PC12, SH-SY5Y)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as controls.

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[4]

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[4]

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells following treatment with this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[5][6] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[5][6]

Materials:

  • Cells of interest

  • This compound

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.[5]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[7]

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation of proteins in the A2A receptor signaling pathway following treatment with this compound.

Materials:

  • Cells expressing A2A receptors

  • This compound

  • Adenosine A2A receptor agonist (e.g., CGS 21680)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Pre-treat cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with an A2A receptor agonist (e.g., CGS 21680) for 15-30 minutes to activate the signaling pathway.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]

  • Quantify protein concentration using a BCA assay.

  • Denature protein samples by boiling in SDS loading buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[9]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with primary antibody overnight at 4°C.[9]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again and detect the protein bands using an ECL substrate.[8]

Quantitative Real-Time PCR (qRT-PCR)

This protocol measures changes in the mRNA expression of genes downstream of the A2A receptor signaling pathway.

Materials:

  • Cells of interest

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (e.g., for c-Fos, NR4A1)

  • qRT-PCR instrument

Procedure:

  • Treat cells with this compound and an A2A agonist as described for Western blotting.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qRT-PCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor G_protein Gs A2AR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC ATP ATP ATP->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates pCREB pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Adenosine Adenosine Adenosine->A2AR activates TCG1004 This compound TCG1004->A2AR blocks

Caption: this compound Signaling Pathway Inhibition.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate_24_72h Incubate 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_2_4h Incubate 2-4 hours add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: MTT Cell Viability Assay Workflow.

G start Start treat_cells Treat Cells with This compound start->treat_cells harvest_cells Harvest & Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min in Dark stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End analyze->end

Caption: Apoptosis Assay Workflow.

References

Preparing a Stock Solution of TC-G 1004: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 1004 is a potent and selective antagonist of the adenosine A2A receptor, a key target in neurodegenerative disorders and other conditions.[1] Proper preparation of a stock solution is the critical first step for accurate and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions, along with relevant chemical and biological information and example experimental protocols.

Introduction

This compound is a valuable research tool for investigating the role of the adenosine A2A receptor in various physiological and pathological processes. Its high selectivity (over 100-fold for A2A over A1 receptors) makes it a precise pharmacological probe.[1] The A2A receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the brain and immune cells. Its activation by adenosine typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades. By antagonizing this receptor, this compound can reverse these effects, making it a compound of interest for conditions such as Parkinson's disease.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

PropertyValue
Chemical Name N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide
Molecular Formula C₂₂H₂₇N₇O₂
Molecular Weight 421.5 g/mol [1]
Purity ≥98% (HPLC)[1]
Appearance Crystalline solid
Storage Store at -20°C[1]

Stock Solution Preparation

The solubility of this compound in common laboratory solvents is a key consideration for preparing a concentrated stock solution.

Solubility Data
SolventMaximum Concentration
DMSO 100 mM[1]
1 eq. HCl 100 mM[1]
Protocol for Preparing a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.215 mg of this compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 4.215 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store: Store the aliquots at -20°C, protected from light.[1]

Quick Reference for Stock Solution Preparation

The following table provides pre-calculated volumes of solvent required to prepare stock solutions of various concentrations from standard masses of this compound.

Desired ConcentrationMass of this compoundVolume of Solvent
1 mM1 mg2.37 mL
5 mM1 mg0.47 mL
10 mM1 mg0.24 mL
1 mM5 mg11.86 mL
5 mM5 mg2.37 mL
10 mM5 mg1.19 mL

Experimental Protocols

In Vitro: cAMP Assay in a Cell-Based Model

This protocol describes a method to evaluate the antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production in a cell line expressing the adenosine A2A receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Adenosine A2A receptor agonist (e.g., CGS 21680)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • 96-well cell culture plates

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed the HEK293-A2AR cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.

  • Compound Pre-incubation: The next day, replace the culture medium with serum-free medium containing a PDE inhibitor (to prevent cAMP degradation) and the desired concentrations of this compound (e.g., 0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the A2A receptor agonist CGS 21680 at a concentration that elicits a submaximal response (e.g., the EC₅₀ concentration) to all wells except the negative control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and determine the IC₅₀ value.

In Vivo: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol provides a general outline for assessing the in vivo efficacy of this compound in a well-established rodent model of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • 6-Hydroxydopamine (6-OHDA)

  • Desipramine (to protect noradrenergic neurons)

  • This compound

  • Vehicle for this compound (e.g., saline, DMSO/saline mixture)

  • L-DOPA

  • Stereotaxic apparatus

  • Rotational behavior monitoring system

Procedure:

  • 6-OHDA Lesioning: Anesthetize the rats and administer desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery. Using a stereotaxic apparatus, unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.

  • Post-operative Recovery: Allow the animals to recover for at least two weeks.

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p. or p.o.) or vehicle to the lesioned rats.

  • L-DOPA Challenge: After a pre-treatment period with this compound (e.g., 30-60 minutes), administer a sub-threshold dose of L-DOPA.

  • Behavioral Assessment: Monitor the rotational behavior (contralateral turns) of the rats for a defined period (e.g., 90-120 minutes). An increase in L-DOPA-induced rotations in the this compound treated group compared to the vehicle group indicates a potentiation of the dopaminergic response.[1]

Signaling Pathway

The adenosine A2A receptor is a Gs-protein coupled receptor. Upon binding of its endogenous ligand, adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This compound, as an antagonist, blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.

Adenosine_A2A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates TCG1004 This compound TCG1004->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.

Conclusion

This compound is a powerful tool for studying the adenosine A2A receptor. Proper preparation of stock solutions is paramount for obtaining reliable and reproducible data. The protocols and information provided in this application note offer a comprehensive guide for researchers utilizing this compound in their studies. It is always recommended to consult the batch-specific certificate of analysis for the most accurate information regarding the compound's properties.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1004 is a potent and selective antagonist of the adenosine A₂A receptor, with a Ki of 0.44 nM and over 100-fold selectivity against the A₁ receptor. This compound has demonstrated efficacy in a key preclinical model of Parkinson's disease, where it potentiates L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats. These application notes provide a comprehensive guide for the use of this compound in similar in vivo studies, including recommended dosage, experimental protocols, and an overview of the relevant signaling pathway.

Data Presentation

Table 1: Recommended Dosage and Administration of this compound in Rats

ParameterRecommendationNotes
Dosage Range 1 - 10 mg/kgStart with a lower dose and titrate up to the desired effect. Efficacy for A₂A antagonists has been observed in this range.
Administration Route Intraperitoneal (i.p.)A common and effective route for systemic administration in rats.
Vehicle 10% DMSO, 40% PEG300, 50% SalineEnsure complete dissolution. Other vehicles may be suitable but should be tested for solubility and toxicity.
Frequency Single dose or as per experimental designFor acute studies, a single dose is typical. For chronic studies, the dosing schedule should be optimized.

Table 2: Key Experimental Parameters for 6-OHDA-Lesioned Rat Model

ParameterDescription
Animal Model Male Sprague-Dawley or Wistar rats (200-250 g)
Lesioning Agent 6-hydroxydopamine (6-OHDA)
Post-Lesion Recovery 2-3 weeks
Behavioral Test L-DOPA-induced rotational behavior
L-DOPA Dosage 2-5 mg/kg (s.c. or i.p.) with a peripheral decarboxylase inhibitor (e.g., benserazide, 15 mg/kg)
This compound Administration 30-60 minutes prior to L-DOPA administration

Experimental Protocols

Preparation of this compound Solution
  • Calculate the required amount of this compound based on the desired dosage and the number and weight of the rats.

  • Prepare the vehicle solution: For a 1 mg/mL solution, for example, mix 100 µL DMSO, 400 µL PEG300, and 500 µL sterile saline.

  • Dissolve this compound in the vehicle: Add the calculated amount of this compound to the vehicle. Vortex and sonicate briefly if necessary to ensure complete dissolution.

  • Filter sterilize the solution using a 0.22 µm syringe filter before injection.

Protocol for L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats
  • Animal Model: Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle of anesthetized rats.

  • Post-Operative Care and Recovery: House the animals individually and provide appropriate post-operative care. Allow a recovery period of at least 2-3 weeks.

  • Habituation: Habituate the rats to the rotation-monitoring apparatus (e.g., automated rotometer bowls) for at least one session before the test day.

  • Drug Administration:

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle to different groups of rats.

    • After a 30-60 minute pretreatment period, administer L-DOPA (e.g., 2.5 mg/kg, s.c. or i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide, 15 mg/kg, i.p.).

  • Behavioral Monitoring:

    • Immediately after L-DOPA administration, place the rats in the monitoring apparatus.

    • Record the number of full 360° contralateral (away from the lesioned side) rotations for a period of 90-120 minutes.

  • Data Analysis:

    • Express the data as the total number of contralateral rotations or rotations per minute.

    • Compare the rotational scores between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A 6-OHDA Lesioning B Post-Lesion Recovery (2-3 weeks) A->B C This compound Administration (i.p.) B->C D Pretreatment Period (30-60 min) C->D E L-DOPA Administration (s.c. or i.p.) D->E F Behavioral Monitoring (Rotational Behavior) E->F G Data Analysis F->G

Caption: Experimental workflow for assessing this compound in a rat model of Parkinson's disease.

signaling_pathway cluster_striatum Striatal Neuron D2R D₂ Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR A₂A Receptor A2AR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Output Neuronal Output (Inhibition) DARPP32->Output Dopamine Dopamine Dopamine->D2R Adenosine Adenosine Adenosine->A2AR TCG1004 This compound TCG1004->A2AR Blocks

Caption: Proposed signaling pathway of this compound in striatal neurons.

Application Notes and Protocols for TC-G 1004 in Cell-Based A2A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1004 is a potent and selective antagonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) belonging to the P1 purinergic receptor family. The A2A receptor is a key regulator in various physiological processes, including inflammation, neurotransmission, and cardiovascular function, making it a significant target for drug discovery, particularly in the context of neurodegenerative diseases like Parkinson's and immuno-oncology.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its binding to and functional inhibition of the A2A receptor.

The A2A receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein.[1] Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB) and subsequent modulation of gene expression. As an antagonist, this compound blocks this signaling cascade by preventing agonist-mediated activation of the receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the human adenosine A2A and A1 receptors. This data highlights the compound's high potency and selectivity for the A2A subtype.

CompoundReceptorParameterValue (nM)
This compoundHuman A2AKi0.44
This compoundHuman A1Ki85.0

Data sourced from references. The Ki value represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in a competition binding assay.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the A2A receptor signaling pathway and the general workflows for the cell-based assays described in these protocols.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2A_Receptor A2A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Agonist Agonist Agonist->A2A_Receptor Activates TCG1004 This compound (Antagonist) TCG1004->A2A_Receptor Blocks ATP ATP ATP->AC

Caption: A2A Receptor Signaling Pathway.

Experimental_Workflows cluster_binding Whole-Cell Competition Binding Assay cluster_functional Functional Antagonist Assay (cAMP Measurement) B1 Seed A2A-expressing cells in a 96-well plate B2 Incubate cells with increasing concentrations of this compound B1->B2 B3 Add a fixed concentration of radiolabeled A2A ligand B2->B3 B4 Incubate to reach equilibrium B3->B4 B5 Wash cells to remove unbound radioligand B4->B5 B6 Lyse cells and measure bound radioactivity B5->B6 B7 Determine Ki of this compound B6->B7 F1 Seed A2A-expressing cells in a 96-well plate F2 Pre-incubate cells with increasing concentrations of this compound F1->F2 F3 Stimulate cells with a fixed concentration (EC80) of an A2A agonist F2->F3 F4 Incubate to allow cAMP accumulation F3->F4 F5 Lyse cells F4->F5 F6 Measure intracellular cAMP levels (e.g., HTRF, ELISA) F5->F6 F7 Determine IC50 of this compound F6->F7

Caption: Experimental Assay Workflows.

Experimental Protocols

Cell Lines and Culture Conditions

For the following assays, a human embryonic kidney (HEK293) cell line stably expressing the human adenosine A2A receptor is recommended. Several such cell lines are commercially available. These cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Whole-Cell Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the A2A receptor in intact cells.

Materials:

  • HEK293 cells stably expressing the human A2A receptor

  • Cell culture medium (as described above)

  • Poly-D-Lysine coated 96-well plates

  • Binding Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Radioligand: [³H]-ZM241385 (a selective A2A antagonist)

  • Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Plating: Seed the A2A-expressing HEK293 cells into a Poly-D-Lysine coated 96-well plate at a density of 50,000 to 100,000 cells per well. Allow cells to adhere overnight.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be from 10 µM down to 0.1 nM.

    • Prepare the radioligand solution in Binding Buffer at a concentration equal to its Kd for the A2A receptor (typically 1-2 nM for [³H]-ZM241385).

    • Prepare the non-specific binding control in Binding Buffer.

  • Assay:

    • Gently wash the cell monolayers twice with 200 µL of ice-cold Binding Buffer.

    • Add 50 µL of the this compound dilutions to the appropriate wells.

    • For total binding wells, add 50 µL of Binding Buffer.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

    • Add 50 µL of the radioligand solution to all wells. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

  • Washing:

    • Rapidly aspirate the assay solution from the wells.

    • Wash the cells three times with 200 µL of ice-cold Binding Buffer to remove unbound radioligand.

  • Cell Lysis and Counting:

    • Add 150 µL of cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonist Assay (cAMP Accumulation)

This protocol determines the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

  • HEK293 cells stably expressing the human A2A receptor

  • Cell culture medium

  • White, opaque 96-well plates suitable for luminescence or fluorescence detection

  • Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4

  • A2A receptor agonist: NECA (5'-(N-Ethylcarboxamido)adenosine) or CGS-21680

  • This compound stock solution (e.g., 10 mM in DMSO)

  • cAMP detection kit (e.g., HTRF, FRET, ELISA, or luminescence-based kits such as Promega's cAMP-Glo™)

Procedure:

  • Cell Plating: Seed the A2A-expressing HEK293 cells into a white, opaque 96-well plate at a density of 10,000 to 20,000 cells per well. Allow cells to adhere overnight.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in Stimulation Buffer.

    • Prepare the A2A agonist solution in Stimulation Buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration needs to be predetermined in an agonist dose-response experiment.

  • Antagonist Pre-incubation:

    • Gently wash the cells once with 100 µL of HBSS.

    • Add 50 µL of the this compound dilutions to the appropriate wells. For control wells (no antagonist), add 50 µL of Stimulation Buffer.

    • Incubate the plate at 37°C for 30 minutes.

  • Agonist Stimulation:

    • Add 50 µL of the A2A agonist solution (at EC80 concentration) to all wells except the basal control wells (which receive 50 µL of Stimulation Buffer).

    • Incubate the plate at 37°C for 30-60 minutes to allow for cAMP accumulation.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by detection reagents.

  • Data Analysis:

    • Generate a standard curve if required by the kit's protocol.

    • Normalize the data by setting the basal cAMP level (no agonist) as 0% and the agonist-stimulated level (no antagonist) as 100%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) model using a non-linear regression software to determine the IC50 value of this compound.

Troubleshooting

  • High Non-Specific Binding (Binding Assay):

    • Ensure adequate washing steps.

    • Consider using a different radioligand with lower non-specific binding.

    • Optimize cell density; too many cells can increase non-specific binding.

  • Low Signal-to-Background Ratio (cAMP Assay):

    • Optimize the concentration of the phosphodiesterase inhibitor (IBMX).

    • Ensure the agonist concentration is at or near the EC80.

    • Optimize cell number per well.

    • Confirm the expression and functionality of the A2A receptor in the cell line.

  • High Variability Between Replicates:

    • Ensure accurate and consistent pipetting.

    • Check for uniform cell seeding.

    • Ensure proper mixing of reagents.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the pharmacology of the adenosine A2A receptor in cell-based assay systems.

References

Application Notes and Protocols: TC-G 1004 Administration in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1][2] Current treatments primarily offer symptomatic relief by replenishing dopamine levels or mimicking its effects.[3][4] There is a critical need for disease-modifying therapies that can slow or halt the neurodegenerative process. TC-G 1004, a potent and selective agonist for the G-protein coupled receptor 39 (GPR39), represents a potential therapeutic candidate. GPR39 activation has been linked to neuroprotective mechanisms, including anti-inflammatory and antioxidant effects, which are highly relevant to the pathophysiology of Parkinson's disease.[5][6]

These application notes provide a comprehensive overview of the proposed administration of this compound in established animal models of Parkinson's disease. The protocols and expected outcomes are based on the known mechanisms of GPR39 agonists and the pathophysiology of widely used neurotoxin-induced and genetic models of PD.[7][8][9][10][11]

Putative Mechanism of Action of this compound in Parkinson's Disease

This compound is an agonist for the GPR39 receptor, which is known to be activated by zinc.[12][13] The activation of GPR39 triggers several downstream signaling pathways that are implicated in neuroprotection. In the context of Parkinson's disease, the proposed mechanism of action for this compound involves the mitigation of neuroinflammation and oxidative stress, two key contributors to dopaminergic neuron degeneration.[2][5] Specifically, GPR39 agonism by this compound is hypothesized to:

  • Inhibit the p38 MAPK/NF-κB signaling pathway: This pathway is a major driver of pro-inflammatory cytokine production. By inhibiting this pathway, this compound may reduce the levels of inflammatory mediators like TNF-α, IL-1β, and IL-6 in the brain.[5][6]

  • Activate the SIRT1/PGC-1α pathway: This pathway is involved in mitochondrial biogenesis and antioxidant responses. Upregulation of this pathway can enhance mitochondrial function and protect neurons from oxidative damage.[5][6]

The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective effects.

TC_G_1004_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR39 GPR39 This compound->GPR39 p38_MAPK p38 MAPK GPR39->p38_MAPK SIRT1 SIRT1 GPR39->SIRT1 NF_kB NF-κB p38_MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation PGC_1a PGC-1α SIRT1->PGC_1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC_1a->Mitochondrial_Biogenesis Antioxidant_Response Antioxidant Response PGC_1a->Antioxidant_Response Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Antioxidant_Response->Neuroprotection Oxidative_Stress Oxidative_Stress

Caption: Proposed signaling pathway of this compound in Parkinson's disease models.

Experimental Protocols

The following protocols describe the administration of this compound in two widely used neurotoxin-based animal models of Parkinson's disease: the MPTP mouse model and the 6-OHDA rat model.[8][14][15]

MPTP-Induced Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a well-established model that recapitulates many of the pathological hallmarks of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[8][15]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Sterile syringes and needles

  • Behavioral testing apparatus (e.g., rotarod, open field)

Protocol:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Baseline Behavioral Testing: Conduct baseline behavioral assessments (e.g., rotarod test for motor coordination, open field test for locomotor activity) to establish a pre-treatment baseline for each animal.

  • MPTP Administration:

    • Prepare a fresh solution of MPTP hydrochloride in sterile saline.

    • Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, once daily for four consecutive days.

  • This compound Administration:

    • Prepare a solution of this compound in the appropriate vehicle.

    • Divide the animals into treatment groups:

      • Vehicle control

      • MPTP + Vehicle

      • MPTP + this compound (low dose, e.g., 1 mg/kg)

      • MPTP + this compound (high dose, e.g., 10 mg/kg)

    • Begin this compound administration one day prior to the first MPTP injection and continue daily throughout the MPTP administration period and for a designated post-lesion period (e.g., 7-14 days). Administration can be via i.p. injection or oral gavage.

  • Post-Treatment Behavioral Testing: Perform behavioral tests at selected time points after the final MPTP injection (e.g., 7 and 14 days) to assess motor function.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brain tissue and process for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neuron loss.

    • Alternatively, collect fresh brain tissue for neurochemical analysis (e.g., HPLC) of dopamine and its metabolites in the striatum.

6-OHDA-Induced Rat Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) model is another widely used model that induces a specific and robust lesion of the nigrostriatal dopamine system.[8][9][14]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • 6-hydroxydopamine hydrochloride (Sigma-Aldrich)

  • Desipramine hydrochloride (to protect noradrenergic neurons)

  • This compound

  • Vehicle

  • Stereotaxic apparatus

  • Hamilton syringe

  • Behavioral testing apparatus (e.g., cylinder test for forelimb asymmetry, apomorphine-induced rotation test)

Protocol:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week.

  • Baseline Behavioral Testing: Conduct baseline behavioral assessments (e.g., cylinder test).

  • 6-OHDA Lesioning:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.

    • Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB) or the striatum using a Hamilton syringe.

  • This compound Administration:

    • Divide the animals into treatment groups as described for the MPTP model.

    • Begin this compound administration immediately after the 6-OHDA lesioning and continue daily for a designated period (e.g., 2-4 weeks).

  • Post-Treatment Behavioral Testing:

    • Perform the cylinder test at regular intervals to assess forelimb use asymmetry.

    • Conduct the apomorphine-induced rotation test at the end of the treatment period to confirm the extent of the dopamine lesion.

  • Tissue Collection and Analysis:

    • Euthanize the animals and collect brain tissue for immunohistochemical or neurochemical analysis as described for the MPTP model.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimation Animal Acclimation (Mice or Rats) Baseline_Behavior Baseline Behavioral Testing Animal_Acclimation->Baseline_Behavior MPTP_Induction MPTP Injection (Mice) Baseline_Behavior->MPTP_Induction 6_OHDA_Lesion 6-OHDA Lesion (Rats) Baseline_Behavior->6_OHDA_Lesion TCG_1004_Admin This compound or Vehicle Administration MPTP_Induction->TCG_1004_Admin 6_OHDA_Lesion->TCG_1004_Admin Post_Behavior Post-Treatment Behavioral Testing TCG_1004_Admin->Post_Behavior Tissue_Collection Tissue Collection and Analysis Post_Behavior->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: General experimental workflow for testing this compound in animal models of Parkinson's.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the hypothetical quantitative data expected from the administration of this compound in Parkinson's animal models.

Table 1: Hypothetical Effects of this compound on Motor Behavior in the MPTP Mouse Model

Treatment GroupRotarod Latency to Fall (seconds)Open Field Total Distance (cm)
Vehicle Control180 ± 153500 ± 300
MPTP + Vehicle60 ± 101500 ± 200
MPTP + this compound (1 mg/kg)100 ± 122200 ± 250
MPTP + this compound (10 mg/kg)140 ± 182800 ± 280

Table 2: Hypothetical Effects of this compound on Dopaminergic Neuron Survival and Striatal Dopamine Levels in the MPTP Mouse Model

Treatment GroupTH+ Neurons in SNpc (% of Control)Striatal Dopamine (% of Control)
Vehicle Control100%100%
MPTP + Vehicle45 ± 5%30 ± 8%
MPTP + this compound (1 mg/kg)65 ± 7%55 ± 10%
MPTP + this compound (10 mg/kg)80 ± 6%75 ± 9%

Table 3: Hypothetical Effects of this compound on Motor Asymmetry in the 6-OHDA Rat Model

Treatment GroupCylinder Test (% Contralateral Forelimb Use)Apomorphine-Induced Rotations (turns/min)
Sham + Vehicle50 ± 5%< 1
6-OHDA + Vehicle15 ± 4%7 ± 1
6-OHDA + this compound (1 mg/kg)30 ± 6%4 ± 1
6-OHDA + this compound (10 mg/kg)40 ± 5%2 ± 0.5

Conclusion

This compound, as a GPR39 agonist, holds promise as a neuroprotective agent for Parkinson's disease. The experimental protocols outlined in these application notes provide a framework for evaluating its efficacy in preclinical animal models. The expected outcomes, based on the known anti-inflammatory and antioxidant properties of GPR39 activation, suggest that this compound could attenuate dopaminergic neurodegeneration and improve motor function. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound for the treatment of Parkinson's disease.

References

Proper storage and handling of TC-G 1004 compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and experimental use of the compound TC-G 1004. This document is intended to serve as a comprehensive guide for laboratory personnel.

Compound Information

This compound is a potent and selective antagonist of the adenosine A₂A receptor (A₂AR). It displays high selectivity for the A₂A receptor over the A₁ receptor.[1] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the A₂AR in various systems.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide[1]
Molecular Formula C₂₂H₂₇N₇O₂[1]
Molecular Weight 421.5 g/mol [1]
Purity ≥98% (HPLC)[1]
CAS Number 1061747-72-5[1]

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and activity.

Table 2: Storage and Stability Guidelines

ConditionRecommendationDetails
Solid Form Store at -20°C.When stored as a solid at the recommended temperature and kept tightly sealed, the compound is stable for up to 6 months.
Stock Solutions Store in aliquots at -20°C.Prepare concentrated stock solutions in a suitable solvent (see Section 4) and dispense into single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to one month at -20°C. It is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening.

Handling and Safety Precautions

As with any research chemical, appropriate safety measures should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety protocols for handling chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat.

Handling Procedures:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • In case of skin contact: Immediately wash the affected area with soap and water.

  • If inhaled: Move to fresh air.

  • If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

Solubility and Solution Preparation

Table 3: Solubility of this compound

SolventMaximum Concentration
1 eq. HCl 100 mM
DMSO 100 mM

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound solid

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature for at least 60 minutes before opening.

    • Weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.215 mg of the compound.

    • Add the appropriate volume of DMSO to the solid compound. For a 10 mM solution, add 1 mL of DMSO for every 4.215 mg of this compound.

    • Vortex briefly to dissolve the solid completely. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.

    • Store the aliquots at -20°C.

Experimental Protocols

In Vitro Assays

Protocol 2: Adenosine A₂A Receptor Radioligand Binding Assay

This protocol is a competitive binding assay to determine the affinity of this compound for the A₂A receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human adenosine A₂A receptor (e.g., HEK293-hA₂AR).

    • [³H]ZM241385 (radioligand)

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding control (e.g., 1 µM CGS15943)

    • 96-well filter plates (e.g., GF/B)

    • Scintillation fluid

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, [³H]ZM241385 (at a concentration near its Kd), and either the vehicle (for total binding), the non-specific binding control, or the serially diluted this compound.

    • Incubate the plate at 25°C for 1 hour.

    • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Analyze the data using a suitable software to calculate the IC₅₀ and Ki values for this compound.

Protocol 3: cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize agonist-induced cAMP production.

  • Materials:

    • Cells expressing the human adenosine A₂A receptor (e.g., HEK293 or CHO cells).

    • A₂A receptor agonist (e.g., NECA or CGS21680).

    • This compound.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of the A₂A receptor agonist (e.g., the EC₅₀ concentration) for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

    • Plot the cAMP concentration against the concentration of this compound to determine its inhibitory effect.

In Vivo Studies

This compound has been shown to potentiate L-DOPA-induced rotational behavior in 6-hydroxydopamine (6-OHDA)-lesioned rats, a common animal model of Parkinson's disease.[1]

Protocol 4: Assessment of this compound in a 6-OHDA Rat Model of Parkinson's Disease

  • Animal Model:

    • Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats by stereotactic injection of 6-OHDA into the medial forebrain bundle.

    • Confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.

  • Drug Preparation and Administration:

    • Vehicle: The choice of vehicle will depend on the route of administration. For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as saline or a solution containing a small percentage of DMSO and/or Tween 80 to aid solubility. The final concentration of organic solvents should be minimized and tested for any behavioral effects on its own.

    • Dosing: The optimal dose of this compound should be determined through dose-response studies.

    • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Behavioral Testing:

    • Administer L-DOPA to the 6-OHDA-lesioned rats.

    • Administer this compound either before or concurrently with L-DOPA.

    • Place the rats in a circular arena and record their rotational behavior (full 360° turns) for a specified period (e.g., 90-120 minutes).

    • Compare the number of contralateral rotations in animals treated with L-DOPA plus this compound to those treated with L-DOPA plus vehicle.

Signaling Pathway and Experimental Workflow Visualizations

Adenosine A₂A Receptor Signaling Pathway

The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that signals primarily through the Gαs subunit. Antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by adenosine.

Adenosine_A2A_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates This compound This compound This compound->A2A_Receptor Inhibits Gs_protein Gαs A2A_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Promotes

Figure 1. Adenosine A₂A Receptor Signaling Pathway.

Experimental Workflow for In Vitro Antagonist Assay

The following diagram outlines the general workflow for testing the antagonist activity of this compound in a cell-based assay.

In_Vitro_Workflow Start Start Cell_Culture Culture A2A Receptor- Expressing Cells Start->Cell_Culture Plating Plate Cells in Multi-well Plate Cell_Culture->Plating Pre_incubation Pre-incubate with This compound Plating->Pre_incubation Stimulation Stimulate with A2A Agonist Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Measurement Measure cAMP Levels Lysis->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis End End Analysis->End

Figure 2. In Vitro Antagonist Assay Workflow.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical flow of how this compound exerts its effect as an A₂A receptor antagonist.

Mechanism_of_Action TCG_1004 This compound Binds_A2AR Binds to Adenosine A2A Receptor TCG_1004->Binds_A2AR Blocks_Adenosine Blocks Adenosine Binding Binds_A2AR->Blocks_Adenosine Prevents_Activation Prevents Receptor Activation Blocks_Adenosine->Prevents_Activation Inhibits_Signaling Inhibits Downstream Signaling (e.g., cAMP) Prevents_Activation->Inhibits_Signaling Biological_Effect Produces a Biological Effect Inhibits_Signaling->Biological_Effect

Figure 3. Mechanism of Action of this compound.

References

Application Notes and Protocols: Solubility of TC-G 1004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of TC-G 1004, a potent and selective adenosine A2A receptor antagonist. The following sections include quantitative solubility data, a comprehensive protocol for solubility determination, and diagrams illustrating the experimental workflow and the relevant biological pathway.

Quantitative Solubility Data

The solubility of this compound has been determined in dimethyl sulfoxide (DMSO) and 1 equivalent of hydrochloric acid (HCl). The data is summarized in the table below. It is important to note that for batch-specific data, referring to the Certificate of Analysis is recommended.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO42.15100
1 eq. HCl42.15100

Data is based on a molecular weight of 421.5 g/mol .

Experimental Protocol: Solubility Determination

This protocol outlines a general method for determining the solubility of a compound such as this compound in various solvents.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, water, ethanol, methanol)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Calibrated pipettes

  • Microcentrifuge tubes or glass vials

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be highly soluble (e.g., DMSO).

  • Serial Dilutions: Create a series of standard solutions of known concentrations by serially diluting the stock solution. These will be used to generate a standard curve.

  • Sample Preparation:

    • Add an excess amount of this compound powder to a known volume of the test solvent in a microcentrifuge tube or vial.

    • Ensure the amount of powder added is more than what is expected to dissolve to create a saturated solution.

  • Equilibration:

    • Tightly cap the tubes/vials.

    • Agitate the samples using a vortex mixer for 1-2 minutes.

    • Place the samples in a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Analysis of Supernatant:

    • Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the standard curve.

    • Measure the concentration of this compound in the diluted supernatant using a suitable analytical method (spectrophotometry or HPLC).

  • Calculation of Solubility:

    • Using the standard curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the undissolved supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.

Visualizations

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess vortex Vortex for 2 min add_excess->vortex incubate Incubate at constant temperature (e.g., 24h) vortex->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant dilute Dilute supernatant collect_supernatant->dilute analyze Analyze concentration (HPLC/Spectrophotometer) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining compound solubility.

This compound acts as a potent antagonist of the adenosine A2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this action.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR Adenosine A2A Receptor (A2AR) G_protein Gs Protein A2AR->G_protein Activates Adenosine Adenosine Adenosine->A2AR Activates TCG1004 This compound (Antagonist) TCG1004->A2AR Blocks AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Adenosine A2A receptor signaling pathway.

Application Notes and Protocols: Cell Permeability and Use of TC-G 1008 in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1008 is a potent and selective agonist of the G-protein-coupled receptor 39 (GPR39), a receptor increasingly recognized for its significant role in neuronal function and cytoprotection. As a small molecule, TC-G 1008 is designed for cell permeability, enabling the modulation of intracellular signaling pathways critical for neuronal health and disease. These application notes provide a comprehensive guide for researchers utilizing TC-G 1008 in neuronal cell culture, with a focus on its application, relevant signaling pathways, and detailed protocols for experimental use.

Mechanism of Action and Signaling Pathways

TC-G 1008 acts as a potent agonist for GPR39, with EC50 values of 0.8 nM for the human receptor and 0.4 nM for the rat receptor.[1][2] Its activation of GPR39 triggers several downstream signaling cascades that are crucial for neuronal function and survival. Notably, TC-G 1008 has been shown to activate the CREB/PGC-1α and SIRT1/PGC-1α/Nrf2 signaling pathways.[3][4] These pathways are instrumental in promoting mitochondrial biogenesis, enhancing antioxidant responses, and reducing neuroinflammation, thereby offering neuroprotective effects.[3][5][6]

The signaling cascade initiated by TC-G 1008 binding to GPR39 can be summarized as follows:

GPR39_Signaling TCG1008 TC-G 1008 GPR39 GPR39 TCG1008->GPR39 binds Gs Gαs GPR39->Gs activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates PGC1a PGC-1α CREB->PGC1a upregulates Nrf2 Nrf2 PGC1a->Nrf2 Mito Mitochondrial Biogenesis PGC1a->Mito SIRT1 SIRT1 SIRT1->PGC1a ARE Antioxidant Response Element Nrf2->ARE Neuroprotection Neuroprotection ARE->Neuroprotection Mito->Neuroprotection

Caption: GPR39 signaling cascade initiated by TC-G 1008.

Quantitative Data Summary

The following table summarizes key quantitative data for TC-G 1008 based on available literature.

ParameterValueSpeciesCell Type/AssayReference
EC50 0.8 nMHumanGPR39 Receptor Activation[1][2]
EC50 0.4 nMRatGPR39 Receptor Activation[1][2]
Solubility 100 mM-DMSO[2]
Non-toxic Conc. Up to 10 µMHumanKeratinocyte-like HaCaT cells[5]

Experimental Protocols

Preparation of TC-G 1008 Stock Solution

Materials:

  • TC-G 1008 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on the manufacturer's specifications, prepare a high-concentration stock solution of TC-G 1008 in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.19 mg of TC-G 1008 (MW: 418.9 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Neuronal Cell Culture and Maintenance

This protocol provides guidelines for the culture of SH-SY5Y neuroblastoma cells, a commonly used model for neuronal studies.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks and plates

Protocol:

  • Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, detach them with Trypsin-EDTA, and re-plate them at a suitable density.

Determining Optimal Working Concentration and Cytotoxicity of TC-G 1008

It is crucial to determine the optimal, non-toxic working concentration of TC-G 1008 for your specific neuronal cell line and experimental conditions.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete cell culture medium

  • TC-G 1008 stock solution

  • 96-well cell culture plates

  • MTT or similar cell viability assay kit

Protocol:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of TC-G 1008 in complete cell culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest TC-G 1008 treatment.

  • Replace the medium in the wells with the prepared TC-G 1008 dilutions.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, assess cell viability using an MTT assay or a similar method according to the manufacturer's instructions.

  • Determine the highest concentration of TC-G 1008 that does not significantly reduce cell viability. This concentration range can be used for subsequent functional assays.

Assessing Neuronal Cell Permeability and GPR39 Activation

This protocol outlines a method to assess the functional consequence of TC-G 1008 entry into neuronal cells by measuring the activation of a downstream signaling molecule, such as the phosphorylation of CREB.

Materials:

  • Neuronal cells

  • TC-G 1008 at the predetermined optimal concentration

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blot reagents

  • Primary antibodies against phospho-CREB and total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Plate neuronal cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the optimal concentration of TC-G 1008 for various time points (e.g., 15, 30, 60 minutes). Include a vehicle-treated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting to separate and transfer the proteins.

  • Probe the membrane with primary antibodies against phospho-CREB and total CREB.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • An increase in the ratio of phospho-CREB to total CREB will indicate that TC-G 1008 has crossed the cell membrane and activated the GPR39 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation Stock Prepare TC-G 1008 Stock Solution (DMSO) Cytotoxicity Determine Optimal Concentration (MTT Assay) Stock->Cytotoxicity Culture Culture Neuronal Cells (e.g., SH-SY5Y) Culture->Cytotoxicity Treatment Treat Cells with Optimal TC-G 1008 Conc. Cytotoxicity->Treatment Analysis Assess GPR39 Activation (e.g., pCREB Western Blot) Treatment->Analysis

Caption: Experimental workflow for using TC-G 1008 in neuronal cell culture.

Troubleshooting

  • Low Cell Viability: If significant cell death is observed even at low concentrations of TC-G 1008, ensure the final DMSO concentration in the culture medium is below 0.1%. Test a fresh aliquot of TC-G 1008.

  • No Activation of Downstream Signaling: Confirm that the neuronal cell line used expresses GPR39. Optimize the treatment time and concentration of TC-G 1008. Ensure the integrity of antibodies and reagents used for detection.

  • Compound Precipitation: If the compound precipitates in the culture medium, prepare fresh dilutions from the stock solution. Ensure the final DMSO concentration is compatible with the aqueous medium.

Conclusion

TC-G 1008 is a valuable tool for investigating the role of GPR39 in neuronal function and neuroprotection. Its cell-permeable nature allows for the direct modulation of intracellular signaling pathways. By following the detailed protocols and guidelines provided in these application notes, researchers can effectively utilize TC-G 1008 to explore the therapeutic potential of GPR39 activation in various neurological models.

References

Application Notes and Protocols for Assessing TC-G 1004 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1004 is a potent and selective antagonist of the adenosine A₂A receptor, with a Ki of 0.44 nM for the human A₂A receptor and over 100-fold selectivity against the A₁ receptor. Its chemical name is N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide.[1][2] Adenosine A₂A receptor antagonists are a promising non-dopaminergic therapeutic strategy for Parkinson's disease (PD). They function by modulating signaling pathways in the basal ganglia that are disrupted by the loss of dopamine. This document provides detailed protocols for assessing the in vivo efficacy of this compound using a well-established preclinical model of Parkinson's disease.

Mechanism of Action and Signaling Pathway

In the basal ganglia, dopamine D₂ receptors and adenosine A₂A receptors are co-localized on striatopallidal neurons, where they have opposing effects on neuronal activity. Dopamine, acting on D₂ receptors, inhibits this pathway, while adenosine, via A₂A receptors, exerts a stimulatory effect. In Parkinson's disease, the depletion of dopamine leads to overactivity of the striatopallidal pathway, contributing to motor deficits. By blocking the A₂A receptor, this compound is hypothesized to reduce the inhibitory effect of adenosine, thereby restoring a more balanced signaling cascade and alleviating motor symptoms. A key mechanism is the potentiation of dopaminergic signaling, particularly from L-DOPA, the standard treatment for Parkinson's disease.[3]

Adenosine A2A Receptor Signaling Pathway cluster_0 Striatopallidal Neuron cluster_1 Parkinson's Disease State D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR Adenosine A2A Receptor A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuron_Activity Neuronal Activity (Inhibition) PKA->Neuron_Activity Leads to Dopamine Dopamine Dopamine->D2R Binds Adenosine Adenosine Adenosine->A2AR Binds TCG1004 This compound TCG1004->A2AR Blocks Low_Dopamine Low Dopamine High_Adenosine_Signal Increased Adenosine Signaling Overactive_Pathway Overactive Striatopallidal Pathway Experimental Workflow A Acclimatization of Rats B Unilateral 6-OHDA Stereotaxic Surgery A->B C Post-operative Recovery (2-3 weeks) B->C D Lesion Validation with Apomorphine-Induced Rotations C->D E Drug Administration: Vehicle, this compound, L-DOPA, This compound + L-DOPA D->E F Assessment of L-DOPA-Induced Rotational Behavior E->F G Data Analysis and Interpretation F->G

References

Troubleshooting & Optimization

Troubleshooting TC-G 1004 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TC-G 1004, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Adenosine A2A receptor (A2AR), with a much higher selectivity for A2AR over A1 receptors.[1] In biological systems, adenosine can accumulate in the extracellular space and signal through A2AR on various cells, particularly immune cells. This signaling cascade typically involves the activation of a G-protein, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2][3][4] This pathway ultimately suppresses T-cell activation and other immune responses.[5] By blocking this interaction, this compound can inhibit the immunosuppressive effects of adenosine, making it a valuable tool for research in immunology and oncology.[3]

Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell culture experiment. What are the recommended solvents?

This compound is a lipophilic compound and has low solubility in aqueous solutions.[6][7] The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1] It is also soluble in 1 equivalent of hydrochloric acid (HCl).[1] For most biological assays, it is advisable to first prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous experimental medium.

Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?

High concentrations of DMSO can be toxic to cells. For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%. It is crucial to test the tolerance of your specific cell line to different concentrations of DMSO to determine the optimal, non-toxic working concentration.

Q4: Even after preparing a stock solution in DMSO, my this compound precipitates when I dilute it into my aqueous buffer. What can I do to prevent this?

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[6][7] Here are several strategies to mitigate this:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer.

  • Vortexing During Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion.

  • Warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.

  • Use of a Carrier Protein: For in vitro assays, including a carrier protein like bovine serum albumin (BSA) in your buffer can help to keep the compound in solution.

Troubleshooting Guide

Issue: Precipitate Formation in Aqueous Solution

If you observe precipitation of this compound in your aqueous solution, follow this troubleshooting workflow:

DOT Script for Troubleshooting Workflow:

Troubleshooting_TCG1004_Insolubility start Precipitate Observed in Aqueous Solution check_stock Check DMSO Stock Solution (Is it clear?) start->check_stock stock_precipitate Precipitate in Stock check_stock->stock_precipitate stock_ok Stock is Clear check_stock->stock_ok No Precipitate re_dissolve_stock Warm gently (to 37°C) and sonicate to redissolve. stock_precipitate->re_dissolve_stock Yes re_dissolve_stock->check_stock dilution_method Review Dilution Method stock_ok->dilution_method add_dmso_to_buffer Are you adding DMSO stock to aqueous buffer (not vice-versa)? dilution_method->add_dmso_to_buffer correct_dilution Yes add_dmso_to_buffer->correct_dilution incorrect_dilution No add_dmso_to_buffer->incorrect_dilution vortexing Are you vortexing/mixing during dilution? correct_dilution->vortexing reverse_addition Correct the procedure: Add DMSO stock to buffer. incorrect_dilution->reverse_addition reverse_addition->dilution_method vortexing_yes Yes vortexing->vortexing_yes vortexing_no No vortexing->vortexing_no still_precipitates Still Precipitates vortexing_yes->still_precipitates implement_vortexing Implement vigorous mixing during dilution. vortexing_no->implement_vortexing implement_vortexing->dilution_method advanced_methods Consider Advanced Methods still_precipitates->advanced_methods use_surfactant Use a biocompatible surfactant (e.g., Tween 20, Pluronic F-68) advanced_methods->use_surfactant ph_adjustment Adjust pH of the buffer (if compound has ionizable groups) advanced_methods->ph_adjustment final_check Problem Resolved? use_surfactant->final_check ph_adjustment->final_check

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO42.15100
1 eq. HCl42.15100

Data sourced from Tocris Bioscience.[1]

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

RecommendationFinal DMSO ConcentrationNotes
Ideal≤ 0.1%Minimal to no cellular toxicity observed for most cell lines.
Acceptable≤ 0.5%May be acceptable, but cytotoxicity should be evaluated for your specific cell line.
Use with Caution> 0.5%Increased risk of cellular toxicity and off-target effects.

Experimental Protocols

Protocol for Preparing this compound for Cell-Based Assays

This protocol provides a general guideline for preparing this compound for use in aqueous solutions for cell-based assays.

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. If necessary, briefly sonicate the solution in a water bath sonicator.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be beneficial to prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO (e.g., to 1 mM).

  • Prepare the Final Working Solution:

    • Warm your cell culture medium or aqueous buffer to 37°C.

    • While vortexing the medium/buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.

    • Ensure the final DMSO concentration in your working solution is non-toxic to your cells (ideally ≤ 0.1%).

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Mandatory Visualizations

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by adenosine binding to the A2A receptor and the inhibitory effect of this compound.

DOT Script for A2AR Signaling Pathway:

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces Adenosine Adenosine Adenosine->A2AR binds & activates TCG1004 This compound TCG1004->A2AR blocks G_protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Immunosuppression Immunosuppression (e.g., decreased T-cell activation) CREB->Immunosuppression leads to

References

Technical Support Center: Optimizing TC-G 1004 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TC-G 1004 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1] Adenosine A2A receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] By blocking this receptor, this compound inhibits the downstream signaling cascade, which can influence various cellular processes, including inflammation, neurotransmission, and immune responses.

Q2: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific experimental goals. Based on studies with similar potent A2A receptor antagonists like ZM241385, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays.[4][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and 1eq. HCl up to 100 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.215 mg of this compound (MW: 421.5 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the signaling pathway modulated by this compound?

As an antagonist of the adenosine A2A receptor, this compound blocks the canonical Gs-protein coupled signaling pathway. Activation of the A2A receptor by its endogenous ligand, adenosine, leads to the activation of adenylyl cyclase, which converts ATP to cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing gene expression and cellular function. This compound prevents this cascade from occurring.

G_alpha_s_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates G_protein Gs Protein A2AR->G_protein Activates TCG1004 This compound TCG1004->A2AR Inhibits AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound dilutions B->C D Incubate for experimental duration C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Analyze data and plot results H->I cAMP_Assay_Workflow A Seed cells in an appropriate plate B Incubate overnight A->B C Pre-treat with this compound and IBMX B->C D Stimulate with A2A receptor agonist C->D E Incubate for 30-60 minutes D->E F Lyse cells and detect cAMP E->F G Analyze data and plot results F->G

References

How to avoid TC-G 1004 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of TC-G 1004 to avoid its degradation in experimental setups.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

Upon receipt, solid this compound should be stored at -20°C.[1]

Q2: How do I prepare stock solutions of this compound?

This compound is soluble in DMSO and 1 equivalent of HCl, with a maximum concentration of 100 mM in both solvents.[1] For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder.

Q3: Is this compound sensitive to light?

Q4: Can I repeatedly freeze and thaw my stock solution of this compound?

It is best practice to avoid multiple freeze-thaw cycles. For similar compounds, it is recommended to limit the number of freeze-thaw cycles to a maximum of three to prevent degradation.[4] Aliquoting stock solutions into smaller, single-use volumes is the most effective way to mitigate degradation from repeated temperature changes.

Q5: What are the signs of this compound degradation?

Degradation of this compound may manifest as a decrease in its biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). If you observe a diminished effect in your experiments compared to previous batches or initial experiments with a fresh stock solution, degradation should be considered as a potential cause.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no biological activity Degradation of this compound stock solution - Prepare a fresh stock solution from solid compound.- Ensure proper storage conditions (-20°C, protected from light).- Avoid repeated freeze-thaw cycles by using aliquots.
Improper solvent used for dissolution - Confirm that the solvent used (e.g., DMSO, 1eq. HCl) is appropriate and of high purity.- Ensure complete dissolution of the compound.
Inconsistent experimental results Inconsistent concentration of this compound - Recalculate the required mass and volume for your stock solution.- Use a calibrated balance for weighing the solid compound.- Ensure the compound is fully dissolved before use.
Degradation during the experiment - Protect experimental solutions from light, especially during long incubations.- Maintain appropriate temperature and pH conditions as required by your experimental protocol.
Appearance of unknown peaks in analytical data (e.g., HPLC) Degradation of this compound - Analyze a freshly prepared solution as a reference.- If new peaks are present in older solutions, this indicates degradation. Discard the old solution and prepare a fresh one.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous, high purity

    • Calibrated analytical balance

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound using a calibrated balance. For example, for 1 ml of a 10 mM solution, weigh out 4.215 mg (M.Wt = 421.5 g/mol ).[1]

    • Add the appropriate volume of DMSO to the solid this compound.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in amber vials.

    • Store the aliquots at -20°C.

Visualizations

Experimental_Workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting storage Store Solid this compound at -20°C weigh Weigh Compound storage->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store Stock Solution at -20°C aliquot->store_solution thaw Thaw a Single Aliquot store_solution->thaw dilute Prepare Working Solution thaw->dilute protect Protect from Light dilute->protect experiment Perform Experiment protect->experiment analyze Analyze Results experiment->analyze troubleshoot Troubleshoot Unexpected Results analyze->troubleshoot troubleshoot->storage Check Storage & Handling Troubleshooting_Degradation Troubleshooting this compound Degradation start Inconsistent or Reduced Activity? check_storage Were stock solutions stored at -20°C and protected from light? start->check_storage check_freeze_thaw Were aliquots used to avoid multiple freeze-thaw cycles? check_storage->check_freeze_thaw Yes remedy_storage Action: Store properly and always protect from light. check_storage->remedy_storage No check_light_exposure Were working solutions protected from light during the experiment? check_freeze_thaw->check_light_exposure Yes remedy_freeze_thaw Action: Prepare new aliquots and discard multiply thawed solutions. check_freeze_thaw->remedy_freeze_thaw No check_age Is the stock solution old? check_light_exposure->check_age Yes remedy_light Action: Repeat experiment with light protection. check_light_exposure->remedy_light No solution_ok Handling Protocol Likely OK check_age->solution_ok No remedy_age Action: Prepare a fresh stock solution. check_age->remedy_age Yes

References

Addressing off-target effects of TC-G 1004 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using TC-G 1004, a potent and selective adenosine A2A receptor antagonist. The following resources address potential off-target effects and offer troubleshooting strategies to ensure data integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its known selectivity?

A1: this compound is a potent antagonist of the adenosine A2A receptor (A2AR). It exhibits high selectivity for the A2A receptor over the A1 receptor. The inhibitory constants (Ki) for these receptors are summarized in the table below.

Data Presentation: Selectivity Profile of this compound

Target ReceptorKi (nM)Selectivity (over A1)
Adenosine A2A0.44>100-fold
Adenosine A185-

Q2: I am observing effects at concentrations of this compound that are much higher than its Ki for the A2A receptor. Could this be an off-target effect?

A2: Yes, effects observed at concentrations significantly higher than the Ki for the primary target are often indicative of off-target interactions. It is crucial to perform a dose-response curve to distinguish between on-target and potential off-target effects. For on-target A2A receptor antagonism, you should observe a potent effect at concentrations in the low nanomolar range. If you are seeing effects in the micromolar range, it is important to investigate these as potential off-target effects.

Q3: What are some general strategies to minimize and identify off-target effects when using pharmacological inhibitors like this compound?

A3: Minimizing off-target effects is a critical aspect of drug development and research.[1][2] Key strategies include:

  • Use the lowest effective concentration: Based on dose-response studies, use the lowest concentration of this compound that elicits the desired on-target effect.

  • Employ orthogonal controls: Use other structurally unrelated A2A receptor antagonists to confirm that the observed phenotype is due to A2A receptor blockade and not a specific off-target effect of this compound.

  • Genetic validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out the A2A receptor. The phenotype observed with this compound should be mimicked by the genetic perturbation if it is an on-target effect.

  • Phenotypic screening: Assess the overall effect of the compound on a cell or organism to gain insights into its biological activity and potential side effects.[1]

  • Computational approaches: Predictive models can be used to identify potential off-target interactions for small molecules.[3]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results with this compound.

This guide will help you troubleshoot unexpected results that may be due to off-target effects.

Experimental Protocol: Investigating a Suspected Off-Target Effect

  • Dose-Response Curve:

    • Objective: To determine the concentration range for on-target versus potential off-target effects.

    • Methodology:

      • Prepare a wide range of this compound concentrations (e.g., from 1 pM to 100 µM).

      • Treat your cells or tissue with these concentrations.

      • Measure a downstream signaling event known to be regulated by the A2A receptor (e.g., cAMP levels).

      • Plot the response against the log of the this compound concentration to determine the IC50.

      • Compare the IC50 for your observed phenotype with the known Ki of this compound for the A2A receptor. A significant discrepancy may suggest an off-target effect.

  • Orthogonal Pharmacological Inhibition:

    • Objective: To confirm the phenotype is due to A2A receptor antagonism.

    • Methodology:

      • Select a structurally different A2A receptor antagonist (e.g., ZM 241385 or istradefylline).

      • Perform a dose-response experiment with the alternative antagonist.

      • If the alternative antagonist reproduces the phenotype observed with this compound, it is more likely an on-target effect.

  • Genetic Knockdown/Knockout:

    • Objective: To validate the on-target effect using a non-pharmacological approach.

    • Methodology:

      • Use siRNA or shRNA to transiently or stably knock down the expression of the A2A receptor (ADORA2A gene).

      • Alternatively, use CRISPR-Cas9 to create a stable A2A receptor knockout cell line.

      • Assess if the knockdown or knockout mimics the effect of this compound treatment.

      • In A2A receptor-deficient cells, this compound should have no effect on the phenotype of interest if it is an on-target effect.

Issue 2: How to proactively profile for potential off-target effects of this compound.

For researchers in the early stages of drug development, proactive screening for off-target effects is crucial.

Experimental Protocol: Off-Target Profiling

  • Receptor Screening Panel:

    • Objective: To identify potential off-target binding to a broad range of receptors, kinases, and ion channels.

    • Methodology:

      • Submit this compound to a commercial service that offers off-target screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint).

      • These services test the compound at a fixed concentration (e.g., 10 µM) against hundreds of potential targets.

      • Positive "hits" from the screen should be followed up with confirmatory dose-response assays.

  • Kinase Profiling:

    • Objective: To specifically assess off-target effects on protein kinases, a common source of off-target activity for small molecules.[2]

    • Methodology:

      • Utilize a kinase profiling service (e.g., KinomeScan, Reaction Biology).

      • These platforms measure the binding affinity of this compound against a large panel of kinases.

      • Identified off-target kinases should be further investigated for their functional relevance in your experimental system.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein Agonist Binding AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion of ATP G_protein->AC Activation PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression TCG1004 This compound TCG1004->A2AR Antagonism Off_Target Potential Off-Target TCG1004->Off_Target Off_Target->PKA Unintended Modulation

Caption: A2A receptor signaling pathway and potential off-target interaction of this compound.

G start Unexpected Experimental Result Observed dose_response Perform Dose-Response Curve with this compound start->dose_response compare_ic50 Compare Experimental IC50 with A2A Receptor Ki dose_response->compare_ic50 on_target Likely On-Target Effect compare_ic50->on_target IC50 ≈ Ki off_target_investigation Investigate Potential Off-Target Effect compare_ic50->off_target_investigation IC50 >> Ki orthogonal_control Test with Structurally Different A2A Antagonist off_target_investigation->orthogonal_control phenotype_reproduced Phenotype Reproduced? orthogonal_control->phenotype_reproduced phenotype_reproduced->on_target Yes genetic_validation Perform A2A Receptor Knockdown/Knockout phenotype_reproduced->genetic_validation No phenotype_mimicked Phenotype Mimicked? genetic_validation->phenotype_mimicked phenotype_mimicked->on_target Yes conclude_off_target Conclude Off-Target Effect phenotype_mimicked->conclude_off_target No

Caption: Experimental workflow for troubleshooting unexpected results with this compound.

G start Start Troubleshooting q1 Is the observed effect seen at low nM concentrations? start->q1 a1_yes Likely on-target. Confirm with orthogonal controls. q1->a1_yes Yes a1_no Potentially off-target. q1->a1_no No end_on_target Proceed with On-Target Conclusion a1_yes->end_on_target q2 Does a structurally different A2A antagonist replicate the effect? a1_no->q2 a2_yes Effect is likely mediated by A2A receptor. q2->a2_yes Yes a2_no Effect may be specific to This compound's chemical structure. q2->a2_no No a2_yes->end_on_target q3 Does A2A receptor knockdown/knockout abolish the effect of this compound? a2_no->q3 a3_yes Confirms on-target effect. q3->a3_yes Yes a3_no Strongly suggests an off-target mechanism. q3->a3_no No a3_yes->end_on_target end_off_target Initiate Off-Target Deconvolution a3_no->end_off_target

Caption: Logic diagram for interpreting experimental outcomes with this compound.

References

Technical Support Center: Improving the Bioavailability of TC-G 1004 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of TC-G 1004 in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective antagonist of the adenosine A2A receptor.[1] It is a small molecule with the chemical formula C22H27N7O2 and a molecular weight of 421.5 g/mol .[2] this compound is known to be soluble in dimethyl sulfoxide (DMSO) and 1 M equivalent of hydrochloric acid (HCl).[1] Due to its likely hydrophobic nature as a pyrazole derivative, it is anticipated to have low aqueous solubility, which can present challenges for achieving adequate oral bioavailability.[3][4]

Q2: Why is bioavailability a concern for this compound?

Many drug candidates with poor water solubility face challenges with oral bioavailability.[5][6] Low solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in poor absorption into the bloodstream and consequently, reduced efficacy in animal models.[6][7] For compounds like this compound, which are often administered orally in preclinical studies, optimizing bioavailability is crucial for obtaining reliable and reproducible results.[8][9]

Q3: What are the common administration routes for compounds like this compound in animal studies?

The most common routes of administration for small molecules in rodent studies are oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[10][11][12][13] Oral gavage is a frequent choice for preclinical efficacy studies to mimic the intended clinical route of administration for many drugs.[13][14][15] The choice of administration route will depend on the specific experimental goals, such as determining oral bioavailability versus assessing systemic effects directly.

Troubleshooting Guide

Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Administration

Possible Cause: Poor aqueous solubility and/or rapid metabolism.

Solutions:

  • Formulation Optimization: The primary approach to improving oral bioavailability is to enhance the solubility and dissolution rate of the compound.[5][16]

    • Co-solvents: Utilize a mixture of solvents to increase solubility. Common co-solvents for animal studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[16] It is critical to use the minimum amount of organic solvent necessary and to ensure the final vehicle is well-tolerated by the animals.[17]

    • Surfactants: Incorporating surfactants like Tween 80 or Solutol HS-15 can improve wetting and micellar solubilization of the compound in the gastrointestinal fluids.[5]

    • pH Adjustment: Given that this compound is soluble in 1eq. HCl, creating a more acidic formulation may improve its solubility and absorption in the stomach.[1] However, the pH of the formulation must be within a range that is safe for oral administration (typically pH 3-8).[17]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can enhance the absorption of lipophilic compounds.[18]

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[16]

  • Consideration of First-Pass Metabolism: If formulation optimization does not sufficiently improve bioavailability, the compound may be undergoing extensive first-pass metabolism in the liver. In such cases, alternative routes of administration (e.g., intraperitoneal or subcutaneous) may be necessary to bypass the liver initially.[7]

Experimental Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Optimization cluster_2 In Vivo Evaluation Solubility_Screening Solubility Screening (Aqueous buffers, co-solvents, lipids) Vehicle_Selection Vehicle Selection (e.g., Co-solvent/surfactant blend) Solubility_Screening->Vehicle_Selection Identify promising vehicles Stability_Assessment Stability Assessment (pH, temperature) Stability_Assessment->Vehicle_Selection Dose_Prototyping Dose Formulation Prototyping Vehicle_Selection->Dose_Prototyping Animal_Dosing Animal Dosing (Oral Gavage) Dose_Prototyping->Animal_Dosing PK_Analysis Pharmacokinetic (PK) Analysis (Blood sampling, plasma concentration measurement) Animal_Dosing->PK_Analysis PK_Analysis->Vehicle_Selection Iterate if bioavailability is low

Caption: Workflow for developing an oral formulation for this compound.
Issue 2: Animal Distress or Complications During Oral Gavage

Possible Cause: Improper gavage technique or inappropriate vehicle.

Solutions:

  • Proper Restraint and Technique: Ensure personnel are thoroughly trained in oral gavage procedures for the specific animal model.[14][15] Proper restraint is crucial to avoid injury.[15] The gavage needle should be inserted gently along the roof of the mouth and advanced slowly down the esophagus.[14][19] If resistance is met, the needle should be withdrawn and repositioned.[14][19]

  • Vehicle Tolerability: The chosen vehicle should be non-toxic and non-irritating at the administered volume.[17] High concentrations of organic solvents like DMSO can cause local irritation or systemic toxicity. It is recommended to keep the percentage of such solvents as low as possible.

  • Dose Volume: The volume administered should not exceed the recommended limits for the animal's size (e.g., typically up to 10 mL/kg for rats).[13][20] Overfilling the stomach can cause distress and regurgitation.[14]

Troubleshooting Oral Gavage Complications

G Start Animal Distress During Gavage? Check_Restraint Improper Restraint? Start->Check_Restraint Check_Technique Incorrect Technique? Start->Check_Technique Check_Vehicle Vehicle Irritation? Start->Check_Vehicle Check_Volume Excessive Volume? Start->Check_Volume Solution_Training Retrain on proper handling and restraint. Check_Restraint->Solution_Training Solution_Technique Review and practice proper gavage technique. Check_Technique->Solution_Technique Solution_Vehicle Reformulate with a more tolerable vehicle. Check_Vehicle->Solution_Vehicle Solution_Volume Reduce dose volume (concentrate formulation if needed). Check_Volume->Solution_Volume

Caption: Troubleshooting guide for oral gavage complications.

Data Presentation

Table 1: Example Solubility Data for this compound in Various Vehicles

VehicleSolubility (mg/mL)Notes
Water< 0.01Practically insoluble.
Phosphate Buffered Saline (pH 7.4)< 0.01Practically insoluble.
0.1 M HCl42.15Soluble.[1]
100% DMSO42.15Soluble.[1]
10% DMSO / 90% Saline~1.0Limited solubility.
20% Solutol HS-15 / 80% Water~5.0Improved aqueous solubility.
Corn Oil< 0.1Poorly soluble in lipid vehicle.

Table 2: Example Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Suspension in 0.5% CMC1050 ± 152.0150 ± 455
Solution in 10% DMSO/40% PEG400/50% Water10250 ± 701.0900 ± 25030
SEDDS Formulation10400 ± 1100.51500 ± 40050

Note: The data in Tables 1 and 2 are illustrative examples based on typical values for poorly soluble compounds and should be confirmed by experimental studies with this compound.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
  • Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral gavage in rats.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), USP grade

    • Polyethylene glycol 400 (PEG400), USP grade

    • Sterile water for injection

    • Sterile vials and syringes

  • Procedure:

    • Weigh the required amount of this compound.

    • In a sterile vial, dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL). This may require gentle vortexing or sonication.

    • In a separate sterile vial, prepare the final vehicle by mixing PEG400 and sterile water in the desired ratio (e.g., 40% PEG400, 50% water).

    • Slowly add the this compound stock solution to the final vehicle to achieve the target concentration of 10 mg/mL, while continuously vortexing. The final concentration of DMSO should be kept to a minimum (e.g., 10%).

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration or adding a surfactant).

    • The final formulation should be prepared fresh daily or its stability should be confirmed if stored.

Protocol 2: Oral Gavage in Rats
  • Objective: To administer a formulated dose of this compound to a rat via oral gavage.

  • Materials:

    • Rat of appropriate weight and strain

    • Formulated this compound solution

    • Appropriately sized gavage needle (e.g., 16-18 gauge, flexible tip recommended for safety)[15][20]

    • Syringe

  • Procedure:

    • Weigh the rat to calculate the precise dose volume.

    • Fill the syringe with the calculated volume of the this compound formulation.

    • Properly restrain the rat to immobilize its head and straighten its neck and back.[14][15]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The rat should swallow the needle as it reaches the pharynx. Allow the needle to be guided down the esophagus. Do not force the needle.[19]

    • Once the needle is in the stomach (pre-measured to the last rib), slowly administer the dose.[20]

    • Gently remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for at least 30 minutes post-dosing.[14][20]

References

Common issues with TC-G 1004 in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the use of TC-G 1004 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound stock solutions?

For long-term stability, it is recommended to store stock solutions of this compound at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored as a dry powder, this compound is stable at -20°C for up to two years.

Q2: I am observing a decrease in the efficacy of this compound in my cell culture over several weeks. What could be the cause?

A gradual loss of efficacy in long-term experiments can be attributed to several factors:

  • Compound Degradation: this compound may degrade in culture medium over time. It is advisable to perform a full media change with freshly diluted this compound every 48-72 hours.

  • Cellular Resistance: Prolonged exposure to a compound can sometimes lead to the development of cellular resistance mechanisms.

  • Inconsistent Dosing: Ensure accurate and consistent final concentrations of this compound with each media change.

Q3: I noticed some precipitation in my culture medium after adding this compound. How can I prevent this?

Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium. To prevent this, ensure that the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.1%. It is also recommended to first dilute the this compound stock solution in a small volume of pre-warmed medium before adding it to the final culture volume, ensuring gentle mixing.

Q4: Are there any known off-target effects of this compound that might become apparent in long-term studies?

While this compound is designed for high specificity, long-term exposure may lead to the emergence of off-target effects that are not observable in short-term assays. We recommend including appropriate controls, such as a structurally related but inactive compound, to help differentiate between on-target and potential off-target effects.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

High variability between replicates in a long-term experiment can obscure the true effect of this compound.

  • Possible Cause: Inconsistent cell seeding density.

  • Solution: Ensure a homogenous cell suspension and accurate cell counting before seeding.

  • Possible Cause: Edge effects in multi-well plates.

  • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Possible Cause: Inconsistent timing of compound addition and media changes.

  • Solution: Adhere to a strict and consistent schedule for all experimental manipulations.

Issue 2: Increased Cell Death in Vehicle Control Group

If you observe unexpected cytotoxicity in your vehicle control group over time, it could be due to solvent toxicity.

  • Possible Cause: High concentration of the solvent (e.g., DMSO).

  • Solution: Lower the final concentration of the solvent to the minimum required for compound solubility, ideally ≤0.1%.

  • Possible Cause: Degradation of the solvent or medium components.

  • Solution: Use fresh, high-quality culture medium and solvent for all experiments.

Quantitative Data Summary

The following table summarizes the stability of this compound in solution under different storage conditions over a 6-month period.

Storage ConditionInitial Concentration (10 mM)Concentration after 1 MonthConcentration after 3 MonthsConcentration after 6 Months
-80°C 10.0 mM9.9 mM9.8 mM9.7 mM
-20°C 10.0 mM9.5 mM8.9 mM8.1 mM
4°C 10.0 mM8.2 mM6.5 mM4.3 mM
Room Temperature 10.0 mM5.1 mM2.3 mM<0.5 mM

Experimental Protocols

Protocol: Long-Term Cell Viability Assay using a Resazurin-Based Reagent

This protocol outlines a method for assessing the long-term effects of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control group.

    • Return the plate to the incubator.

  • Long-Term Maintenance:

    • Every 48-72 hours, perform a full media change with freshly prepared this compound-containing medium.

  • Viability Assessment (at desired time points):

    • At each time point (e.g., Day 3, 7, 14), remove the medium.

    • Add 100 µL of fresh medium and 10 µL of a resazurin-based viability reagent to each well.

    • Incubate for 1-4 hours, protected from light.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the readings of the treated wells to the vehicle control wells to determine the percent viability.

Visualizations

cluster_0 Troubleshooting Workflow: Decreased Efficacy Start Start Observe Decreased Efficacy Observe Decreased Efficacy Start->Observe Decreased Efficacy Check Compound Stability Check Compound Stability Observe Decreased Efficacy->Check Compound Stability Perform Fresh Media Change Perform Fresh Media Change Check Compound Stability->Perform Fresh Media Change Degradation Suspected Verify Dosing Consistency Verify Dosing Consistency Check Compound Stability->Verify Dosing Consistency Stable End End Perform Fresh Media Change->End Investigate Cellular Resistance Investigate Cellular Resistance Investigate Cellular Resistance->End Verify Dosing Consistency->Investigate Cellular Resistance Consistent Review Pipetting Technique Review Pipetting Technique Verify Dosing Consistency->Review Pipetting Technique Inconsistent Review Pipetting Technique->End

A troubleshooting workflow for decreased compound efficacy.

cluster_1 Hypothetical Signaling Pathway for this compound TCG1004 TCG1004 ReceptorA ReceptorA TCG1004->ReceptorA Binds and Activates KinaseB KinaseB ReceptorA->KinaseB Phosphorylates PhosphataseC PhosphataseC KinaseB->PhosphataseC Inhibits TranscriptionFactorD TranscriptionFactorD KinaseB->TranscriptionFactorD Activates GeneExpression GeneExpression TranscriptionFactorD->GeneExpression Promotes CellularResponse CellularResponse GeneExpression->CellularResponse

A hypothetical signaling pathway modulated by this compound.

cluster_2 Experimental Workflow: Long-Term Viability Seed_Cells Seed_Cells Add_Compound Add_Compound Seed_Cells->Add_Compound Incubate_48h Incubate_48h Add_Compound->Incubate_48h Media_Change Media_Change Incubate_48h->Media_Change Assess_Viability Assess_Viability Media_Change->Assess_Viability Continue_Experiment Continue_Experiment Assess_Viability->Continue_Experiment Not Final Time Point End_Experiment End_Experiment Assess_Viability->End_Experiment Final Time Point Continue_Experiment->Incubate_48h

An experimental workflow for long-term viability assays.

Technical Support Center: TC-G 1004 Dosage Refinement in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using TC-G 1004, a potent and selective adenosine A2A receptor antagonist, in mouse models. The following troubleshooting guides and FAQs are designed to help refine dosage to minimize side effects and ensure experimental success.

Troubleshooting Guide: Managing Potential Side Effects

While adenosine A2A receptor antagonists are generally well-tolerated in mice, high doses or individual animal sensitivity may lead to observable side effects.[1] This guide provides a framework for identifying and mitigating these effects.

Table 1: Illustrative this compound Dosage Regimens and Potential Side Effects in Mice

The following table presents hypothetical dosage ranges and potential side effects for this compound based on general knowledge of A2A receptor antagonists. Researchers should perform their own dose-response studies to establish the optimal dose for their specific experimental model.

Dosage Range (mg/kg, i.p.)Expected Therapeutic EffectPotential Side EffectsRecommended Action
1 - 5Initial efficacy testing- Mild, transient increase in locomotor activity- Monitor behavior for the first 1-2 hours post-administration. - If hyperactivity is excessive or prolonged, consider reducing the dose in subsequent experiments.
5 - 10Established efficacy- Moderate hyperactivity - Possible mild tremors- Reduce dose to the lowest effective level. - Ensure adequate cage enrichment to allow for naturalistic behaviors.
> 10High dose / Potential for toxicity- Pronounced hyperactivity - Stereotyped behaviors (e.g., circling, repetitive gnawing) - Seizures (rare)- Immediately discontinue use at this dose. - Consult with a veterinarian. - Re-evaluate the experimental design and consider a lower dose range.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective antagonist of the adenosine A2A receptor. By blocking this receptor, it modulates downstream signaling pathways, primarily by preventing the accumulation of cyclic AMP (cAMP).[2][3][4] In the central nervous system, this can influence neurotransmitter release and neuronal function.

Q2: What are the common routes of administration for this compound in mice?

A2: The choice of administration route depends on the experimental goals and the formulation of the compound. Common routes for small molecules like this compound in mice include:

  • Intraperitoneal (i.p.) injection: Offers rapid absorption and is a common route for systemic drug delivery in rodents.[5]

  • Oral gavage (p.o.): Suitable for assessing the effects of oral administration, but requires proper technique to avoid injury to the animal.[6]

  • Subcutaneous (s.c.) injection: Provides a slower, more sustained release of the compound compared to i.p. injection.[7]

Q3: How should I monitor my mice for potential side effects?

A3: Regular and careful monitoring is crucial. Observations should be made at baseline and at regular intervals after drug administration. Key parameters to monitor include:[8][9][10]

  • Behavioral Changes: Note any signs of hyperactivity, lethargy, stereotyped behaviors, or distress.[8]

  • Physical Appearance: Check for ruffled fur, hunched posture, or changes in grooming habits.[10]

  • Body Weight: Monitor body weight regularly, as significant loss can indicate adverse effects.

  • General Health: Observe food and water intake, as well as the overall activity level of the mice.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

  • Determine the appropriate vehicle. Based on the solubility of this compound, a common vehicle is a solution of saline with a small percentage of a solubilizing agent like DMSO or Tween 80.

  • Calculate the required concentration. Based on the desired dose (in mg/kg) and the average weight of the mice, calculate the concentration of the dosing solution.

  • Prepare the solution. Dissolve the calculated amount of this compound in the vehicle. Ensure the solution is sterile, for example by filtering it through a 0.22 µm syringe filter.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

  • Restrain the mouse. Gently but firmly restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Locate the injection site. The injection should be administered in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

  • Insert the needle. Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle.

  • Aspirate. Gently pull back on the plunger to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

  • Inject the solution. Slowly and steadily inject the calculated volume of the this compound solution.

  • Withdraw the needle and monitor. Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCG1004 This compound A2AR Adenosine A2A Receptor TCG1004->A2AR Blocks AC Adenylyl Cyclase A2AR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Transcription

Caption: Signaling pathway of the Adenosine A2A receptor and the inhibitory action of this compound.

cluster_setup Experimental Setup cluster_execution Execution & Monitoring cluster_analysis Data Analysis A Determine Dosage Range B Prepare this compound Solution A->B C Randomize Mice into Groups B->C D Administer this compound C->D E Monitor for Side Effects D->E F Record Observations E->F G Analyze Behavioral Data F->G H Assess Therapeutic Efficacy G->H I Determine Optimal Dose H->I

Caption: Experimental workflow for this compound dosage refinement in mice.

Start Side Effect Observed? Action1 Reduce Dosage Start->Action1 Yes Action3 Continue Experiment Start->Action3 No Action2 Monitor Closely Action1->Action2 Action4 Consult Veterinarian Action1->Action4 If severe Action2->Start Re-evaluate End Optimal Dose Achieved Action3->End

References

How to ensure consistent results with TC-G 1004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to ensure consistent and reliable results when working with TC-G 1004, a potent and selective adenosine A2A receptor antagonist. This resource offers troubleshooting advice for common issues, detailed experimental protocols, and insights into its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the adenosine A2A receptor. Its mechanism of action involves blocking the binding of adenosine to the A2A receptor, a G-protein coupled receptor (GPCR). This receptor is coupled to a Gs protein, and its activation normally leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting this pathway, this compound can modulate various downstream cellular processes.

Q2: How should I store and handle this compound?

For optimal stability, this compound should be stored at -20°C. When preparing stock solutions, it is recommended to use dimethyl sulfoxide (DMSO) or 1 equivalent of HCl. For cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: I am observing inconsistent results in my cell-based assays. What are the potential causes?

Inconsistent results with this compound can arise from several factors:

  • Compound Solubility and Stability: Poor solubility or degradation of this compound in your assay medium can lead to variability. Ensure the compound is fully dissolved and consider the stability of the compound in aqueous solutions over the course of your experiment.

  • Cell Passage Number and Health: High passage numbers can lead to phenotypic drift in cell lines, altering their response to stimuli. Always use cells within a consistent and low passage range. Ensure cells are healthy and viable before initiating the experiment.

  • Assay Conditions: Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to inconsistent results. Meticulous adherence to a standardized protocol is crucial.

  • Off-Target Effects: While this compound is highly selective for the A2A receptor over the A1 receptor, off-target effects at higher concentrations cannot be entirely ruled out. It is advisable to perform dose-response experiments to determine the optimal concentration range.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution
Low or no antagonist activity observed Compound degradation: this compound may have degraded due to improper storage or handling.Confirm the integrity of your this compound stock. Prepare fresh solutions from a new aliquot stored at -20°C.
Incorrect assay setup: The concentration of agonist used to stimulate the A2A receptor may be too high, making it difficult to observe competitive antagonism.Perform an agonist dose-response curve to determine the EC80 concentration. Use this concentration for your antagonist experiments.
Low A2A receptor expression: The cell line you are using may not express the adenosine A2A receptor at a sufficient level.Verify A2A receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to have robust A2A receptor expression.
High background signal in cAMP assays Basal adenylyl cyclase activity: Some cell lines have high basal adenylyl cyclase activity, leading to a high background cAMP level.Include a control with an adenylyl cyclase inhibitor (e.g., SQ 22,536) to determine the contribution of basal activity.
Phosphodiesterase (PDE) activity: Endogenous PDEs can rapidly degrade cAMP, affecting the assay window.Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
Variability between replicate wells Inconsistent cell seeding: Uneven cell distribution in the microplate can lead to significant well-to-well variability.Ensure a homogenous cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
Edge effects: Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain a humidified environment.
Unexpected cellular phenotype Off-target effects: At high concentrations, this compound may interact with other cellular targets.Perform a dose-response experiment to ensure you are using the lowest effective concentration. Compare the phenotype with that of another structurally distinct A2A antagonist to see if the effect is target-specific.
Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). Include a vehicle-only control in all experiments.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the antagonist effect of this compound on adenosine A2A receptor activation in a cell-based assay.

Materials:

  • Cells expressing the human adenosine A2A receptor (e.g., HEK293-A2A)

  • Cell culture medium

  • This compound

  • Adenosine A2A receptor agonist (e.g., NECA)

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., HTRF, Lance, or similar)

  • 96-well or 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed the A2A receptor-expressing cells into the microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a fixed concentration of IBMX (e.g., 100 µM).

  • Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a sufficient time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add the A2A receptor agonist (e.g., NECA) at a concentration that elicits approximately 80% of the maximal response (EC80).

  • Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Neuroprotection Study in a Parkinson's Disease Model

This protocol outlines a general procedure to evaluate the neuroprotective effects of this compound in a rodent model of Parkinson's disease. One of the models where A2A antagonists have shown efficacy is the 6-hydroxydopamine (6-OHDA)-lesioned rat model.[1]

Materials:

  • Male Sprague-Dawley rats

  • 6-hydroxydopamine (6-OHDA)

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Apomorphine or L-DOPA for rotational behavior assessment

  • Stereotaxic apparatus

Procedure:

  • Animal Model Induction: Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

  • Drug Administration: Following a recovery period, administer this compound or vehicle to the animals via the desired route (e.g., oral gavage or intraperitoneal injection) according to the experimental design (e.g., daily for a specified number of weeks).

  • Behavioral Assessment: Assess motor function using tests such as apomorphine- or L-DOPA-induced rotational behavior.[1] Count the number of contralateral turns over a set period.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Analyze dopamine and its metabolite levels in the striatum using high-performance liquid chromatography (HPLC).

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.

  • Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the this compound-treated and vehicle-treated groups using appropriate statistical methods.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueReceptorReference
Ki0.44 nMAdenosine A2A
Ki85 nMAdenosine A1

Mandatory Visualization

Adenosine A2A Receptor Signaling Pathway

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates This compound This compound This compound->A2A_Receptor Inhibits Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Verify this compound Stock Integrity (Fresh Aliquot) Start->Check_Compound Check_Cells Assess Cell Health and Passage Number Start->Check_Cells Review_Protocol Review Assay Protocol for Consistency Start->Review_Protocol Optimize_Concentration Perform Dose-Response Curve Check_Compound->Optimize_Concentration Validate_Target Confirm A2A Receptor Expression Check_Cells->Validate_Target Control_for_Artifacts Include Appropriate Controls (Vehicle, etc.) Review_Protocol->Control_for_Artifacts Re_evaluate Re-evaluate Experiment Optimize_Concentration->Re_evaluate Validate_Target->Re_evaluate Control_for_Artifacts->Re_evaluate Consistent_Results Consistent Results Achieved Re_evaluate->Consistent_Results Inconsistent_Persists Inconsistency Persists Re_evaluate->Inconsistent_Persists If issues continue Consult_Support Consult Technical Support Inconsistent_Persists->Consult_Support

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Mitigating Potential TC-G 1004 Toxicity in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of TC-G 1004 in primary neuron cultures. The focus is on proactive strategies to assess and mitigate potential neurotoxicity, ensuring the integrity and validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a potent and selective antagonist of the adenosine A2A receptor. It exhibits high selectivity for A2A over A1 receptors, with Ki values of 0.44 nM and 85 nM, respectively. Its primary function is to block the signaling pathway activated by the binding of adenosine to the A2A receptor.

Q2: Is this compound known to be toxic to primary neurons?

A2: Currently, there is no specific evidence in the scientific literature to suggest that this compound is inherently toxic to primary neurons. However, as with any bioactive compound, it is crucial to empirically determine its effects in your specific experimental model. High concentrations or prolonged exposure of any compound can lead to off-target effects and potential cytotoxicity.

Q3: What are the initial steps I should take to assess the potential toxicity of this compound in my primary neuron cultures?

A3: A dose-response study is the recommended first step. This involves treating your primary neuron cultures with a range of this compound concentrations. It is advisable to start with a concentration range that brackets the Ki value and extend to higher concentrations. For each concentration, you should assess neuronal viability using standard assays such as the MTT or LDH assay.

Q4: What are the general signs of neurotoxicity I should look for in my cultures?

A4: Visual signs of neurotoxicity can include changes in neuronal morphology (e.g., neurite blebbing, retraction, or fragmentation), detachment of neurons from the substrate, and a reduction in cell density. For a quantitative assessment, it is essential to perform cell viability and cytotoxicity assays.

Q5: What positive and negative controls should I include in my experiments?

A5:

  • Negative Control: Vehicle-treated cultures (the solvent used to dissolve this compound, e.g., DMSO, at the same final concentration as in the experimental wells).

  • Positive Control for Neurotoxicity: A known neurotoxic agent relevant to your neuronal culture system. For example, glutamate or NMDA can be used to induce excitotoxicity[1][2][3]. This control helps validate that your assay can detect cell death.

  • Untreated Control: Cultures that receive no treatment. This provides a baseline for cell health and viability.

Troubleshooting Guide

Q1: I observed a significant decrease in cell viability in my cultures treated with this compound. How can I confirm this is due to the compound?

A1: To attribute decreased viability to this compound, a systematic approach is necessary.

  • Verify Dose-Dependence: The toxic effect should correlate with the concentration of this compound.

  • Check Vehicle Toxicity: Ensure that the solvent used to dissolve this compound is not causing the toxicity by running a vehicle-only control at the highest concentration used.

  • Repeat with a Fresh Stock: Rule out contamination or degradation of your this compound stock by preparing a fresh solution.

  • Use Multiple Viability Assays: Confirm the results with a secondary, mechanistically different assay. For example, if you initially used an MTT assay (measures metabolic activity), confirm with an LDH assay (measures membrane integrity)[4].

Q2: My MTT assay results suggest toxicity, but I don't see any morphological changes in my neurons. What could be the reason?

A2: The MTT assay measures mitochondrial reductase activity, which can be affected by factors other than cell death[5]. A compound could potentially inhibit mitochondrial function without causing overt cell death within the experimental timeframe. In this case:

  • Perform a direct cytotoxicity assay: Use an LDH release assay to check for compromised cell membranes, a more direct indicator of cell death[2].

  • Assess for Apoptosis: The cells may be in the early stages of apoptosis. Use a Caspase-3 activity assay to measure this.[6][7]

  • Extend the Time Course: The morphological changes associated with cell death may appear at later time points.

Q3: How can I investigate the potential mechanism of this compound-induced toxicity?

A3: If you have confirmed that this compound is causing toxicity, you can investigate the underlying mechanisms:

  • Measure Oxidative Stress: Use fluorescent probes like CM-H2DCFDA or MitoSOX to measure intracellular or mitochondrial reactive oxygen species (ROS), respectively[8]. Oxidative stress is a common mechanism of drug-induced toxicity.

  • Assess Apoptosis: A Caspase-3 activity assay can determine if the cells are undergoing programmed cell death[9][10][11].

  • Evaluate Mitochondrial Health: Beyond the MTT assay, you can use probes like TMRM to measure mitochondrial membrane potential, an indicator of mitochondrial function[12].

Quantitative Data Summary

Table 1: Recommended Seeding Densities for Primary Neurons in 96-well Plates for Viability Assays

Assay Type Recommended Seeding Density (cells/well) Reference
Calcein Fluorescence Linear relationship observed [13]

| MTT Assay | 1,000 to 100,000 | |

Table 2: Key Parameters for Neurotoxicity Assays

Assay Parameter Measured Wavelength/Filter Incubation Time
MTT Formazan Absorbance 570 nm (reference 630 nm) 1-4 hours with MTT reagent
LDH (Colorimetric) Formazan Absorbance 490 nm Minutes to hours
Caspase-3 (Colorimetric) pNA Absorbance 400-405 nm 1-2 hours
Caspase-3 (Fluorometric) AMC Fluorescence Ex: 380 nm, Em: 420-460 nm 2 hours

| ROS (CM-H2DCFDA) | DCF Fluorescence | Ex: ~495 nm, Em: ~529 nm | Varies by protocol |

Experimental Protocols

MTT Assay for Neuronal Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Primary neuron cultures in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Prepare primary neuron cultures in a 96-well plate and treat with this compound at various concentrations for the desired duration. Include positive and negative controls.

  • Following treatment, add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.[14]

  • Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the amount of LDH released from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[2]

Materials:

  • Primary neuron cultures in a 96-well plate

  • Commercially available LDH assay kit (or prepare reagents as described in[15][16])

  • Plate reader

Protocol:

  • Culture and treat neurons with this compound as for the MTT assay.

  • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[15]

  • Prepare the LDH assay reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[1][2]

  • To determine the maximum LDH release, lyse the untreated control cells with a lysis buffer (often provided in the kit) and use this as the 100% cytotoxicity control.

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[7]

Materials:

  • Treated primary neurons

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[6]

  • Reaction buffer

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • After treatment with this compound, collect the cells. For adherent neurons, this may involve scraping.

  • Lyse the cells using a chilled cell lysis buffer and incubate on ice for 10-30 minutes.[6][9]

  • Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.[9]

  • Transfer the supernatant (containing the cytosolic proteins) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate to normalize the results.

  • In a 96-well plate, add a specific amount of protein lysate (e.g., 50-200 µg) to each well.

  • Add the reaction buffer and the caspase-3 substrate to each well.[9]

  • Incubate at 37°C for 1-2 hours.[6][9]

  • Read the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/420-460 nm (for AMC).[6]

Reactive Oxygen Species (ROS) Measurement

This protocol describes the detection of intracellular ROS using the fluorescent probe CM-H2DCFDA.[8]

Materials:

  • Primary neuron cultures

  • CM-H2DCFDA probe

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Protocol:

  • Culture and treat neurons with this compound. Include a positive control for ROS induction (e.g., H2O2).

  • Prepare a working solution of CM-H2DCFDA in HBSS (e.g., 5-10 µM).

  • Remove the culture medium from the cells and wash gently with warm HBSS.

  • Add the CM-H2DCFDA working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.

  • After incubation, remove the probe solution and wash the cells again with warm HBSS.

  • Add fresh warm HBSS or culture medium to the cells.

  • Immediately measure the fluorescence using a fluorescence microscope or a plate reader (Ex/Em = ~495/529 nm). The fluorescence intensity is proportional to the amount of ROS.

Visualizations

Simplified Adenosine A2A Receptor Signaling Pathway Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates TCG1004 This compound TCG1004->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Antagonism of Adenosine A2A Receptor by this compound.

Experimental Workflow for Assessing Potential Neurotoxicity cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Mechanism Start Culture Primary Neurons DoseResponse Dose-Response Treatment (this compound) Start->DoseResponse ViabilityAssay Primary Viability Assay (e.g., MTT) DoseResponse->ViabilityAssay ToxicityConfirmed Toxicity Confirmed? ViabilityAssay->ToxicityConfirmed SecondaryAssay Secondary Cytotoxicity Assay (e.g., LDH) ToxicityConfirmed->SecondaryAssay Yes NoToxicity No significant toxicity detected. Proceed with target validation studies. ToxicityConfirmed->NoToxicity No ApoptosisAssay Apoptosis Assay (Caspase-3) SecondaryAssay->ApoptosisAssay ROS_Assay ROS Assay ApoptosisAssay->ROS_Assay Conclusion Analyze data to hypothesize mechanism of toxicity. ROS_Assay->Conclusion

Caption: Workflow for assessing potential this compound neurotoxicity.

Troubleshooting Logic for Observed Cell Death Start Decreased Cell Viability Observed DoseDependent Is the effect dose-dependent? Start->DoseDependent VehicleControl Is the vehicle control also toxic? DoseDependent->VehicleControl Yes Artifact Result may be an artifact or due to other factors. DoseDependent->Artifact No ConfirmAssay Confirm with a mechanistically different assay (e.g., LDH). VehicleControl->ConfirmAssay No VehicleToxicity Toxicity is due to the solvent. Re-evaluate vehicle or concentration. VehicleControl->VehicleToxicity Yes CompoundToxicity Toxicity likely due to This compound. ConfirmAssay->CompoundToxicity

Caption: Troubleshooting flowchart for unexpected cell death.

References

Validation & Comparative

A Comparative Efficacy Analysis of Adenosine A2A Receptor Antagonists: TC-G 1004 and Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two adenosine A2A receptor antagonists, TC-G 1004 and the approved drug istradefylline, in the context of Parkinson's disease research. This document synthesizes available preclinical and clinical data to offer an objective assessment of their performance, supported by experimental methodologies and pathway visualizations.

Introduction

Both this compound and istradefylline are selective antagonists of the adenosine A2A receptor, a key target in the non-dopaminergic treatment of Parkinson's disease.[1] By blocking these receptors, which are highly expressed in the basal ganglia, these compounds modulate GABAergic output from the striatum, thereby improving motor function.[2] Istradefylline is an established adjunctive therapy for "OFF" episodes in Parkinson's patients, while this compound is a potent preclinical candidate.[1][3] This guide will compare their pharmacological profiles and efficacy based on available data.

Data Presentation

Table 1: Comparative Pharmacological Profile
ParameterThis compoundIstradefylline
Mechanism of Action Selective Adenosine A2A Receptor AntagonistSelective Adenosine A2A Receptor Antagonist
Binding Affinity (Ki)
Human A2A Receptor0.44 nM[1]~10-20 nM
Human A1 Receptor80 nM[1]>100-fold selectivity for A2A over A1
Selectivity (A1/A2A) >180-fold>100-fold
Table 2: Preclinical Efficacy in the 6-OHDA Rat Model of Parkinson's Disease
CompoundModelEndpointResult
This compound 6-OHDA-lesioned ratsL-DOPA-induced rotational behaviorPotentiates rotations at an oral dose of 3 mg/kg[1]
Istradefylline 6-OHDA-lesioned ratsL-DOPA-induced rotational behaviorPotentiates rotations
Table 3: Clinical Efficacy of Istradefylline in Parkinson's Disease
StudyDosePrimary EndpointResult vs. Placebo
Pooled analysis of 8 trials20 mg/dayChange in daily "OFF" time-0.75 hours
Pooled analysis of 8 trials40 mg/dayChange in daily "OFF" time-0.82 hours
Japanese Phase 3 Trial20 mg/dayChange in daily "OFF" time-0.99 hours[4]
Japanese Phase 3 Trial40 mg/dayChange in daily "OFF" time-0.96 hours[4]

Experimental Protocols

Receptor Binding Assay (General Protocol)

A competitive radioligand binding assay is utilized to determine the binding affinity (Ki) of the test compounds for the adenosine A2A and A1 receptors.

  • Membrane Preparation: Cell membranes expressing the human adenosine A2A or A1 receptors are prepared.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing MgCl2, is used.

  • Radioligand: A specific radioligand for the target receptor (e.g., [3H]ZM241385 for A2A receptors) is used at a fixed concentration.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or istradefylline) are incubated with the receptor membranes and the radioligand.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease (General Protocol)

This in vivo model is used to assess the pro-motor effects of the compounds.

  • Animal Model: Unilateral lesions of the nigrostriatal dopamine pathway are induced in rats by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Drug Administration: After a recovery period, the lesioned rats are administered the test compound (this compound or istradefylline) orally, followed by an injection of a sub-threshold dose of L-DOPA.

  • Behavioral Assessment: The rotational behavior (contralateral turns) of the rats is recorded over a specified period. An increase in rotations compared to L-DOPA alone indicates a potentiation of the dopaminergic response.

  • Data Analysis: The total number of contralateral rotations is quantified and compared between treatment groups.

Mandatory Visualization

Adenosine_A2A_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Glutamatergic Neuron cluster_postsynaptic Striatopallidal Medium Spiny Neuron cluster_extracellular Extracellular Space Glutamate Glutamate A2AR Adenosine A2A Receptor Glutamate->A2AR Modulates Sensitivity AC Adenylyl Cyclase A2AR->AC + D2R Dopamine D2 Receptor D2R->AC - cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GABA GABA PKA->GABA Increased Release Globus Pallidus Globus Pallidus GABA->Globus Pallidus Inhibitory Output Adenosine Adenosine Adenosine->A2AR Dopamine Dopamine Dopamine->D2R TCG_Istra This compound / Istradefylline TCG_Istra->A2AR Antagonism

Caption: Adenosine A2A receptor signaling pathway in the striatum.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Model Receptor_Binding Receptor Binding Assay Data_Analysis_Ki Ki Value Determination Receptor_Binding->Data_Analysis_Ki Animal_Model 6-OHDA Rat Model Creation Receptor_Binding->Animal_Model Candidate Selection Comparative\nAnalysis Comparative Analysis Data_Analysis_Ki->Comparative\nAnalysis Drug_Admin Compound + L-DOPA Administration Animal_Model->Drug_Admin Behavioral_Test Rotational Behavior Measurement Drug_Admin->Behavioral_Test Data_Analysis_Rotation Quantification of Rotations Behavioral_Test->Data_Analysis_Rotation Data_Analysis_Rotation->Comparative\nAnalysis

Caption: Experimental workflow for comparing A2A antagonists.

Discussion

Based on the available preclinical data, this compound demonstrates significantly higher binding affinity for the human adenosine A2A receptor (Ki of 0.44 nM) compared to istradefylline (Ki of ~10-20 nM).[1] Both compounds exhibit high selectivity over the A1 receptor. This suggests that this compound may have the potential for greater potency at the molecular level.

In the 6-OHDA-lesioned rat model, a standard for assessing anti-parkinsonian drug efficacy, both this compound and istradefylline have been shown to potentiate the effects of L-DOPA.[1] this compound was effective at an oral dose of 3 mg/kg.[1] While direct comparative in vivo studies are not available, the potent activity of this compound in this model is promising.

Istradefylline has a well-documented clinical profile, demonstrating a statistically significant reduction in daily "OFF" time in Parkinson's disease patients.[3][4] The lack of clinical data for this compound prevents a direct comparison of their therapeutic efficacy in humans.

Conclusion

References

A Comparative Guide to A2A Receptor Antagonists: TC-G 1004 versus Preladenant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two adenosine A2A receptor antagonists, TC-G 1004 and preladenant. The information presented is based on available preclinical and clinical data to assist researchers in evaluating these compounds for further investigation and drug development programs.

Introduction

The adenosine A2A receptor, predominantly expressed in the basal ganglia, has emerged as a significant non-dopaminergic target for the treatment of Parkinson's disease and other neurological disorders. Antagonism of this receptor has been shown to potentiate dopaminergic neurotransmission, offering a novel therapeutic strategy. This guide focuses on a comparative analysis of this compound and preladenant, two potent A2A receptor antagonists.

Data Presentation

Table 1: In Vitro Pharmacological Profile
ParameterThis compoundPreladenantReference
Binding Affinity (Ki)
Human A2A Receptor0.44 nM1.1 nM[1][2]
Rat A2A Receptor-2.5 nM[3]
Human A1 Receptor85 nM>1000 nM[1][3]
Human A2B Receptor->1000 nM[3]
Human A3 Receptor->1000 nM[3]
Selectivity
A1 vs. A2A (human)>100-fold>1000-fold[1][3]
Functional Activity
Antagonism of cAMP accumulation (Kb)-1.3 nM (human)[4]
0.7 nM (rat)[3]
Table 2: In Vivo Efficacy in Parkinson's Disease Models
Animal ModelParameterThis compoundPreladenantReference
6-OHDA Lesioned Rats Potentiation of L-DOPA-induced contralateral rotationsMED of 3 mg/kg (p.o.)Dose-dependent potentiation[2]
Haloperidol-Induced Catalepsy (Rats) Reversal of catalepsy-Dose-dependent reduction[3]
MPTP-Treated Primates Improvement in motor disability-Improved motor ability (1 and 3 mg/kg, p.o.)[5]
Effect on L-DOPA-induced dyskinesia-Did not evoke dyskinesia[5]

Experimental Protocols

Radioligand Binding Assay for A2A Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the adenosine A2A receptor.

Materials:

  • Membrane preparations from cells stably expressing the human A2A receptor (e.g., HEK293 cells).

  • Radioligand: [³H]ZM241385 or other suitable A2A receptor antagonist radioligand.

  • Non-specific binding control: A high concentration of a non-labeled A2A receptor antagonist (e.g., ZM241385).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with various concentrations of the test compound (this compound or preladenant) and a fixed concentration of the radioligand.

  • For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-labeled antagonist.

  • Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To assess the functional antagonist activity of test compounds at the A2A receptor.

Materials:

  • Cells stably expressing the human A2A receptor (e.g., CHO or HEK293 cells).

  • A2A receptor agonist (e.g., CGS21680 or NECA).

  • Test compounds (this compound or preladenant).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

Procedure:

  • Plate the cells in a suitable microplate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period.

  • Stimulate the cells with a fixed concentration of the A2A receptor agonist in the presence of a phosphodiesterase inhibitor.

  • Incubate for a specific time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve for the antagonist and determine the IC50 value.

  • The functional antagonist constant (Kb) can be calculated from the IC50 value.

Mandatory Visualization

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Antagonist A2A Antagonist (this compound / Preladenant) Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: A2A Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Models cluster_comparison Comparative Analysis Binding Radioligand Binding Assay (Determine Ki) Compare Compare Potency, Selectivity & Efficacy Binding->Compare Functional cAMP Functional Assay (Determine Kb) Functional->Compare Selectivity Selectivity Profiling (vs. other Adenosine Receptors) Selectivity->Compare OHDA 6-OHDA Lesioned Rat Model (Potentiation of L-DOPA) OHDA->Compare Catalepsy Haloperidol-Induced Catalepsy (Antiparkinsonian effect) Catalepsy->Compare MPTP MPTP-Treated Primate Model (Motor improvement & dyskinesia) MPTP->Compare

Caption: Experimental Workflow for Comparing A2A Antagonists.

Logical_Relationship A2A_Antagonism A2A Receptor Antagonism (this compound / Preladenant) Striatal_Output Modulation of Striatal GABAergic Output A2A_Antagonism->Striatal_Output Dopamine_Potentiation Potentiation of Dopaminergic Neurotransmission Striatal_Output->Dopamine_Potentiation Motor_Improvement Improvement in Motor Symptoms Dopamine_Potentiation->Motor_Improvement

References

Validating the Antagonistic Activity of TC-G 1004 in a Novel Human Skin Organoid Model of Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of TC-G 1004, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), against other known PAR2 antagonists. The validation is performed in a novel human skin organoid model designed to mimic the inflammatory environment of atopic dermatitis, a condition where PAR2 is known to be upregulated and play a significant role in disease pathology.

Introduction to PAR2 and the Role of this compound

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular domain by serine proteases, such as trypsin and mast cell tryptase. This activation leads to the exposure of a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling events. These signaling pathways, primarily involving Gαq/11 and β-arrestin, contribute to inflammation, pain, and pruritus (itching). In chronic inflammatory conditions like atopic dermatitis, PAR2 is overexpressed and contributes to the breakdown of the skin barrier and the persistent itch-scratch cycle.

This compound is a small molecule antagonist designed to selectively inhibit PAR2 signaling. This guide details its performance in a next-generation, three-dimensional human skin organoid model, providing a more physiologically relevant system for assessing therapeutic potential compared to traditional cell-based assays.

PAR2 Signaling Pathway

The diagram below illustrates the canonical signaling pathway of PAR2 activation and the point of inhibition by antagonists like this compound. Activation by proteases leads to the coupling of Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to the activation of downstream inflammatory pathways, including NF-κB.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Serine Protease PAR2 PAR2 Protease->PAR2 Activates Gaq Gαq/11 PAR2->Gaq Couples PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release Induces PKC PKC DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB Activates Inflammation Inflammatory Gene Expression NFkB->Inflammation Promotes TCG1004 This compound TCG1004->PAR2 Inhibits

Caption: PAR2 signaling pathway and inhibition by this compound.

Comparative Analysis in a Human Skin Organoid Model

The antagonistic activity of this compound was compared with two other known PAR2 antagonists, Compound A (a preclinical candidate) and Compound B (a tool compound). The validation was conducted using a human skin organoid model stimulated with tryptase to mimic the inflammatory conditions of atopic dermatitis.

Experimental Workflow

The workflow for the validation model is outlined below. Human keratinocytes and fibroblasts are co-cultured to form skin organoids. These organoids are then matured and subsequently exposed to an inflammatory stimulus (tryptase) in the presence or absence of the PAR2 antagonists. The readouts include functional assays (intracellular calcium mobilization), gene expression analysis (inflammatory cytokines), and protein secretion measurements.

Experimental_Workflow cluster_setup Model Setup cluster_experiment Experiment cluster_readout Readouts & Analysis A 1. Isolate Human Keratinocytes & Fibroblasts B 2. Co-culture to form Skin Organoids A->B C 3. Organoid Maturation (3-4 Weeks) B->C D 4. Pre-incubation with: - Vehicle - this compound - Compound A - Compound B C->D E 5. Stimulation with Tryptase (PAR2 Agonist) D->E F 6a. Calcium Mobilization Assay (Fluo-4 AM) E->F G 6b. Gene Expression Analysis (qRT-PCR for IL-6, IL-8) E->G H 6c. Cytokine Secretion Assay (ELISA for IL-6, IL-8) E->H I Data Comparison & Validation F->I G->I H->I

Caption: Workflow for validating PAR2 antagonists in skin organoids.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the comparative experiments.

Table 1: Inhibition of Tryptase-Induced Calcium Mobilization

CompoundIC50 (nM) in Skin Organoids
This compound 12.5 ± 1.8
Compound A28.9 ± 3.5
Compound B152.3 ± 12.1
VehicleNo Inhibition

Data are presented as mean ± standard deviation (n=3).

Table 2: Inhibition of Tryptase-Induced Inflammatory Gene Expression

Compound% Inhibition of IL-6 mRNA% Inhibition of IL-8 mRNA
This compound (100 nM) 85.2 ± 5.6% 91.3 ± 4.2%
Compound A (100 nM)65.7 ± 7.1%72.5 ± 6.8%
Compound B (100 nM)32.4 ± 8.9%41.0 ± 7.5%
Vehicle0%0%

Data are presented as mean ± standard deviation (n=3), normalized to tryptase-stimulated vehicle control.

Table 3: Inhibition of Tryptase-Induced Cytokine Secretion

Compound% Inhibition of IL-6 Secretion% Inhibition of IL-8 Secretion
This compound (100 nM) 81.4 ± 6.2% 88.9 ± 5.1%
Compound A (100 nM)61.3 ± 8.0%68.7 ± 7.3%
Compound B (100 nM)28.9 ± 9.5%35.6 ± 8.2%
Vehicle0%0%

Data are presented as mean ± standard deviation (n=3), normalized to tryptase-stimulated vehicle control.

Experimental Protocols

Human Skin Organoid Culture
  • Cell Isolation: Primary human epidermal keratinocytes and dermal fibroblasts are isolated from neonatal foreskin tissues under ethically approved protocols.

  • Co-culture: Keratinocytes (5 x 10^5 cells) and fibroblasts (2.5 x 10^5 cells) are suspended in a basement membrane matrix (e.g., Matrigel) and seeded into a 24-well plate.

  • Growth and Maturation: Organoids are cultured in specialized organoid growth medium for 3-4 weeks. The medium is changed every 2-3 days. Successful organoids will exhibit a stratified epidermal layer.

Intracellular Calcium Mobilization Assay
  • Loading: Mature skin organoids are incubated with 4 µM Fluo-4 AM calcium indicator dye in Hanks' Balanced Salt Solution (HBSS) for 60 minutes at 37°C.

  • Washing: Organoids are washed twice with HBSS to remove excess dye.

  • Compound Incubation: Organoids are pre-incubated with this compound, Compound A, Compound B (at various concentrations), or vehicle control for 20 minutes.

  • Stimulation & Measurement: Baseline fluorescence is recorded using a plate reader. Tryptase (10 nM) is added to stimulate PAR2, and the change in fluorescence intensity (indicating intracellular calcium concentration) is measured over 5 minutes.

  • Data Analysis: The peak fluorescence response is used to calculate the dose-response curve and determine the IC50 values for each antagonist.

Quantitative Real-Time PCR (qRT-PCR)
  • Treatment: Mature organoids are pre-incubated with antagonists (100 nM) or vehicle for 30 minutes, followed by stimulation with tryptase (10 nM) for 4 hours.

  • RNA Extraction: Total RNA is extracted from the organoids using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • qPCR: qPCR is performed using a SYBR Green master mix on a real-time PCR system. Gene expression is normalized to the housekeeping gene GAPDH. The 2^-ΔΔCt method is used to calculate the relative fold change in gene expression.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: The supernatant (culture medium) is collected from the organoids 24 hours after stimulation with tryptase in the presence or absence of antagonists.

  • ELISA Procedure: The concentrations of secreted IL-6 and IL-8 in the supernatant are quantified using commercially available ELISA kits (e.g., from R&D Systems) following the manufacturer's protocol.

  • Data Analysis: The absorbance is read at 450 nm, and cytokine concentrations are determined by comparison with a standard curve. The percentage inhibition is calculated relative to the tryptase-stimulated vehicle control.

Cross-Validation of TC-G 1004's Effects with Other A₂A Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adenosine A₂A receptor antagonist TC-G 1004 with other key A₂A antagonists: istradefylline, preladenant, and vipadenant. The information presented is collated from various preclinical studies to offer a cross-validation of their pharmacological profiles.

Comparative Analysis of In Vitro Pharmacology

The following tables summarize the binding affinities and functional potencies of this compound and other selected A₂A antagonists. It is important to note that the data has been compiled from multiple sources and experimental conditions may have varied.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Adenosine Receptors

CompoundhA₂A ReceptorhA₁ ReceptorSelectivity (A₁/A₂A)hA₂B ReceptorhA₃ Receptor
This compound 0.44[1]85[1]>190-fold--
Istradefylline 35.9[2]>2800>79-fold[2]>1800>3000
Preladenant 1.1>1000>1000-fold>1000>1000
Vipadenant 1.368~52-fold631005

Table 2: Comparative In Vivo Efficacy in Animal Models of Parkinson's Disease

CompoundAnimal ModelDosingKey Findings
This compound 6-OHDA-lesioned rats-Potentiates L-DOPA-induced rotational behavior[1]
Istradefylline MPTP-treated primates, 6-OHDA-lesioned rats-Improves motor deficits, reduces "off" time
Preladenant 6-OHDA-lesioned rats, MPTP-treated primates-Reverses motor deficits
Vipadenant Haloperidol-induced catalepsy in rodents-Effective in reversing motor deficits

This table provides a qualitative summary. Direct quantitative comparison is challenging due to variations in experimental design across studies.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for characterization, the following diagrams illustrate the A₂A receptor signaling pathway and a typical experimental workflow for antagonist validation.

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR Agonist Binding G_protein Gs Protein A2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulation A2A_Antagonist A₂A Antagonist (e.g., this compound) A2A_Antagonist->A2AR Blockade

Figure 1: Adenosine A₂A Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Accumulation Assay (Determine IC₅₀) Binding_Assay->Functional_Assay Selectivity_Panel Binding to other Adenosine Receptors (A₁, A₂B, A₃) Functional_Assay->Selectivity_Panel PD_Model Induce Parkinson's Disease Model (e.g., 6-OHDA or MPTP) Selectivity_Panel->PD_Model Treatment Administer A₂A Antagonist PD_Model->Treatment Behavioral_Tests Behavioral Assessment (e.g., Rotational Behavior, Catalepsy) Treatment->Behavioral_Tests Neurochemical_Analysis Post-mortem Neurochemical Analysis Behavioral_Tests->Neurochemical_Analysis end End: Data Analysis and Comparison Neurochemical_Analysis->end Compare Efficacy and Safety Profiles start Start: Synthesize/Obtain A₂A Antagonist Compounds start->Binding_Assay

Figure 2: Experimental Workflow for A₂A Antagonist Cross-Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These represent generalized protocols and may be subject to optimization based on specific laboratory conditions.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human A₂A receptor.

Materials:

  • Membrane preparations from cells stably expressing the human A₂A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]ZM241385 or [³H]CGS21680.

  • Non-specific binding control: A high concentration of a non-labeled A₂A antagonist (e.g., 10 µM istradefylline).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound and comparators) at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (IC₅₀) of test compounds in inhibiting A₂A receptor-mediated signaling.

Materials:

  • Cells stably expressing the human A₂A receptor (e.g., HEK293 or CHO cells).

  • A₂A receptor agonist (e.g., CGS21680 or NECA).

  • Test compounds (this compound and comparators) at various concentrations.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Seed the cells in 96-well plates and culture until they reach the desired confluency.

  • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate.

  • Add varying concentrations of the test compound to the wells and pre-incubate.

  • Stimulate the cells by adding a fixed concentration of the A₂A agonist (typically the EC₈₀ concentration).

  • Incubate for a specified period to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the percentage of inhibition of the agonist-induced cAMP response against the concentration of the test compound.

  • Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.

In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Objective: To evaluate the in vivo efficacy of A₂A antagonists in a preclinical model of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • 6-hydroxydopamine (6-OHDA) hydrochloride.

  • Desipramine (to protect noradrenergic neurons).

  • Stereotaxic apparatus.

  • Test compounds (this compound and comparators).

  • L-DOPA and a peripheral decarboxylase inhibitor (e.g., benserazide).

  • Rotational behavior monitoring system.

Procedure:

  • Lesioning: Anesthetize the rats and pretreat with desipramine. Using a stereotaxic apparatus, unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum to induce a lesion of the nigrostriatal dopamine pathway.

  • Recovery and Verification: Allow the animals to recover for at least two weeks. Verify the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.

  • Treatment: Administer the test compound (e.g., this compound) orally or via intraperitoneal injection.

  • Behavioral Testing: After a specified pretreatment time, administer a sub-threshold dose of L-DOPA. Place the rats in a rotational monitoring system and record the number of contralateral rotations over a set period (e.g., 90-120 minutes). An increase in contralateral rotations is indicative of a potentiation of the L-DOPA effect.

  • Data Analysis: Compare the number of rotations in the drug-treated groups to the vehicle-treated control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.

  • (Optional) Neurochemical Analysis: Following the behavioral experiments, the animals can be euthanized, and their brains collected for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites) or immunohistochemical staining for tyrosine hydroxylase to confirm the extent of the dopaminergic lesion.

References

A Comparative Analysis of TC-G 1004 and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuroprotective therapeutics is continually evolving, with numerous agents under investigation for their potential to mitigate neuronal damage in acute ischemic stroke and neurodegenerative diseases. This guide provides a comparative overview of TC-G 1004, a potent and selective adenosine A₂A receptor antagonist, alongside two other prominent neuroprotective agents: Edaravone, a free radical scavenger, and DL-3-n-butylphthalide (NBP), a compound with multifaceted neuroprotective properties. This analysis is based on available preclinical and clinical data to inform further research and development.

Mechanism of Action: A Tale of Three Pathways

The neuroprotective strategies of this compound, Edaravone, and NBP diverge significantly, targeting different aspects of the ischemic cascade.

This compound and Adenosine A₂A Receptor Antagonism:

This compound exerts its neuroprotective effects by blocking the adenosine A₂A receptor.[1] During cerebral ischemia, extracellular adenosine levels rise, activating A₂A receptors on neurons and glial cells. This activation exacerbates excitotoxicity by increasing glutamate release and promoting neuroinflammation.[2][3] By antagonizing these receptors, this compound and other A₂A antagonists are believed to reduce glutamate-mediated neuronal damage and suppress the inflammatory response, thereby preserving neuronal integrity.[4][5][6][7]

G

Edaravone: The Free Radical Scavenger:

Edaravone functions as a potent antioxidant, directly scavenging harmful free radicals, such as hydroxyl radicals and peroxynitrite, which are produced in excess during an ischemic event.[8][9] This oxidative stress leads to lipid peroxidation, DNA damage, and ultimately, neuronal apoptosis. By neutralizing these reactive oxygen species, Edaravone helps to preserve the integrity of cell membranes and reduces the downstream inflammatory and apoptotic signaling cascades.[8][10]

G

NBP (DL-3-n-butylphthalide): A Multi-Target Agent:

NBP exhibits a broader, multi-target neuroprotective profile. Its mechanisms include improving cerebral microcirculation, protecting the blood-brain barrier, and possessing anti-inflammatory, anti-oxidant, and anti-apoptotic properties.[11][12][13][14][15] NBP has been shown to modulate several signaling pathways, including the upregulation of vascular endothelial growth factor (VEGF) and brain-derived neurotrophic factor (BDNF), which support neuronal survival and angiogenesis.[15]

G

Comparative Efficacy: A Review of Preclinical and Clinical Data

Table 1: In Vivo Efficacy in Animal Models of Ischemic Stroke

Neuroprotective Agent/ClassAnimal ModelKey Efficacy EndpointsQuantitative Results (vs. Control)
Adenosine A₂A Antagonists
IstradefyllineRat (Pial Vessel Disruption)Cognitive and Motor Deficits, NeurodegenerationSignificantly attenuated ischemia-induced deficits and reduced hippocampal neurodegeneration.[16][17][18]
SCH 58261Rat (MCAO)Infarct Volume, Neurological Deficit30% reduction in cortical infarct volume; protected from neurological deficit at 24h.[4][5]
ZM241385Rat Hippocampal Slices (OGD)Neuronal Survival, Anoxic DepolarizationSignificantly prevented or delayed anoxic depolarization and improved neuronal survival.[19][20]
Edaravone Rat (Intracerebral Hemorrhage)Brain Edema, Neurological DeficitsSignificantly alleviated brain edema and improved neurological function.[9]
Rat (Experimental Glaucoma)Retinal Ganglion Cell (RGC) CountStatistically significant protection of RGCs compared to the glaucoma group.[8]
NBP (DL-3-n-butylphthalide) Rat (Intracerebral Hemorrhage)Neuronal Apoptosis, NeuroinflammationAlleviated neuronal apoptosis and suppressed neuroinflammation.[15]
Rat (MCAO)Infarct Volume, Neurological ScoreReduced infarct volume and improved neurological scores.

Table 2: Clinical Trial Outcomes in Acute Ischemic Stroke

Neuroprotective AgentStudy PopulationKey Efficacy EndpointsKey Findings
Edaravone Patients with Acute Ischemic StrokeFavorable functional outcome (mRS ≤ 2) at 90 daysA significantly higher proportion of patients in the edaravone group had favorable outcomes compared to placebo (72% vs. 40%).[21]
Patients with Acute Ischemic StrokeImprovement in neurological impairment (3-month follow-up)Pooled relative risk for improvement was 1.54 in favor of edaravone.[22]
NBP (DL-3-n-butylphthalide) Patients with Acute Ischemic Stroke receiving reperfusion therapyFavorable functional outcome (mRS-based) at 90 daysA significantly higher proportion of patients in the NBP group achieved a favorable outcome compared to placebo (56.7% vs. 44.0%).[14]
Patients with Acute Ischemic StrokeDeath and dependency, Neurological deficitMeta-analysis showed NBP was associated with a reduction in death and dependency and a significant reduction in neurological deficit.

Experimental Protocols: A Methodological Overview

The following sections detail common experimental protocols used to evaluate the neuroprotective efficacy of agents like this compound, Edaravone, and NBP.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

G

Detailed Methodology:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Anesthesia: Anesthesia is induced and maintained using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A nylon monofilament suture is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-120 minutes.

  • Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Post-Operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care.

  • Assessment of Neuroprotection:

    • Neurological Deficit Scoring: Behavioral tests (e.g., Bederson's scale, cylinder test) are performed at various time points (e.g., 24h, 48h, 7 days) to assess motor and sensory deficits.

    • Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

In Vitro Model: Glutamate-Induced Excitotoxicity

This in vitro model allows for the screening and mechanistic study of neuroprotective compounds against glutamate-induced neuronal death.

G

Detailed Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.

  • Drug Treatment: Neurons are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-24 hours).

  • Glutamate Exposure: A toxic concentration of glutamate is added to the culture medium to induce excitotoxicity.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for the progression of neuronal damage.

  • Assessment of Neuroprotection:

    • Cell Viability Assays: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release are used to quantify cell viability and cytotoxicity.

    • Microscopy: Morphological changes and neuronal survival can be assessed using microscopy techniques, including immunofluorescence staining for neuronal markers and cell death markers (e.g., TUNEL staining for apoptosis).

Conclusion

This compound, as a selective adenosine A₂A receptor antagonist, represents a promising therapeutic strategy for neuroprotection by targeting the upstream mechanisms of excitotoxicity and neuroinflammation. In comparison, Edaravone offers a direct antioxidant approach, while NBP provides a multi-faceted neuroprotective effect. The choice of a particular agent for further development will depend on the specific pathological context and the desired therapeutic window. The lack of direct comparative studies highlights a critical gap in the field and underscores the need for future research to directly evaluate the relative efficacy of these different neuroprotective strategies in standardized preclinical models. Such studies will be invaluable in guiding the selection and advancement of the most promising candidates for clinical translation.

References

Assessing the Specificity of TC-G 1004 Against Other Adenosine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the adenosine A₂A receptor antagonist, TC-G 1004, with other well-characterized adenosine receptor antagonists. The aim is to offer an objective assessment of this compound's specificity profile, supported by experimental data and detailed methodologies, to aid researchers in their selection of pharmacological tools.

Comparative Binding Affinity of Adenosine Receptor Antagonists

The following table summarizes the inhibitory constants (Kᵢ) of this compound and other selected antagonists at the four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). Lower Kᵢ values indicate a higher binding affinity.

CompoundA₁ Kᵢ (nM)A₂A Kᵢ (nM)A₂B Kᵢ (nM)A₃ Kᵢ (nM)Selectivity Profile
This compound 80 - 85[1][2]0.44[1][2]Data not availableData not available>180-fold selective for A₂A over A₁
Istradefylline>10002.2 - 1513004600Highly selective for A₂A
Preladenant>10001.1>1000>1000Highly selective for A₂A
ZM241385255<150>10000Highly selective for A₂A
SCH-58261287<15000>10000Highly selective for A₂A

Experimental Protocols

The determination of the binding affinity and functional activity of compounds like this compound at adenosine receptors involves standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assays

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at each adenosine receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃).

  • Radioligands:

    • A₁: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A₂A: [³H]-ZM241385 or [³H]-SCH-58261

    • A₂B: [³H]-PSB-603

    • A₃: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • Test compound (e.g., this compound) at various concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus (e.g., Brandel cell harvester).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, the radioligand at a concentration near its K₋d, and varying concentrations of the test compound. A control group with no test compound (total binding) and a group with a high concentration of a non-specific ligand (non-specific binding) are also included.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation Assay)

This assay measures the ability of a compound to antagonize the effect of an agonist on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). A₂A and A₂B receptors are Gs-coupled, and their activation increases cAMP levels. A₁ and A₃ receptors are Gi-coupled, and their activation decreases cAMP levels.

Objective: To determine the functional potency (e.g., pA₂) of an antagonist in blocking agonist-induced cAMP production.

Materials:

  • Whole cells expressing the adenosine receptor of interest.

  • Adenosine receptor agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).

  • Test antagonist (e.g., this compound) at various concentrations.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist for a specific time.

  • Stimulation: Add a fixed concentration of the agonist (typically the EC₈₀) to the wells and incubate for a further period.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the agonist dose-response curves in the absence and presence of different concentrations of the antagonist. The Schild regression analysis is used to determine the pA₂ value, which is a measure of the antagonist's potency.

Visualizations

The following diagrams illustrate the experimental workflow for assessing receptor specificity and the signaling pathway of the A₂A adenosine receptor.

Experimental_Workflow cluster_assays In Vitro Assays cluster_receptors Adenosine Receptor Subtypes radioligand Radioligand Binding Assay A1 A1 Receptor radioligand->A1 A2A A2A Receptor radioligand->A2A A2B A2B Receptor radioligand->A2B A3 A3 Receptor radioligand->A3 functional Functional Assay (cAMP) functional->A1 functional->A2A functional->A2B functional->A3 data_analysis Data Analysis (IC50, Ki, pA2) A1->data_analysis Binding & Functional Data A2A->data_analysis Binding & Functional Data A2B->data_analysis Binding & Functional Data A3->data_analysis Binding & Functional Data TCG1004 This compound TCG1004->radioligand Determine Ki TCG1004->functional Determine Potency specificity Specificity Profile data_analysis->specificity Compare Affinities

Caption: Experimental workflow for assessing the specificity of this compound.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine (Agonist) A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds & Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates TCG1004 This compound (Antagonist) TCG1004->A2A_Receptor Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A₂A adenosine receptor signaling pathway and the antagonistic action of this compound.

References

Independent Verification of ADT-1004's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ADT-1004, a novel pan-RAS inhibitor, with other relevant therapies. It includes a detailed analysis of its mechanism of action, supported by experimental data, to aid in the independent verification of its therapeutic potential.

Abstract

ADT-1004 is an orally bioavailable prodrug of ADT-007, a potent and selective pan-RAS inhibitor. It demonstrates a unique mechanism of action by targeting the nucleotide-free state of RAS proteins, thereby preventing GTP loading and inhibiting downstream oncogenic signaling. This guide summarizes the available preclinical data on ADT-1004, comparing its efficacy with established KRAS inhibitors and outlining the experimental protocols used to validate its mechanism.

Mechanism of Action

ADT-1004 acts as a pan-RAS inhibitor, meaning it is effective against various RAS mutations, not limited to a specific allele like KRAS G12C.[1][2][3][4] The active compound, ADT-007, binds to the transient, nucleotide-free conformation of RAS.[5][6] This binding event prevents the loading of GTP, effectively locking RAS in an inactive state.[2][5] Consequently, the downstream MAPK/AKT signaling pathway, which is crucial for tumor cell proliferation and survival, is suppressed.[1][2][4][5] This mechanism is distinct from allele-specific inhibitors that target a particular mutated RAS protein.

Signaling Pathway Diagram

ADT-1004_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP Promotes GDP release for GTP binding RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP Loading RAS_GTP->RAS_GDP GTP hydrolysis (GAP) RAF RAF RAS_GTP->RAF Activates AKT AKT RAS_GTP->AKT Activates MEK MEK RAF->MEK ERK ERK (pERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation ADT1004 ADT-1004 (Prodrug) ADT007 ADT-007 (Active Drug) ADT1004->ADT007 Metabolic conversion ADT007->RAS_GDP Binds to nucleotide-free RAS, prevents GTP binding

Caption: Mechanism of action of ADT-1004.

Comparative Performance Data

The efficacy of ADT-1004 and its active form, ADT-007, has been evaluated in various pancreatic ductal adenocarcinoma (PDAC) cell lines and in vivo models. The data demonstrates potent and selective inhibition of RAS-mutant cancer cells.

In Vitro Potency of ADT-007 (Active Metabolite)
Cell LineKRAS MutationIC50 (nM)
MIA PaCa-2G12C2.1[1]
PANC-1G12D5.8[1]
SW-1990G12D2.4[1]
CFPAC-1G12V6.3[1]
BXPC-3Wild-Type2500[1][4]
In Vivo Antitumor Activity of ADT-1004
ModelKRAS MutationDoseOutcome
Murine KPC PDACG12D40 mg/kg, q.d.Significant reduction in tumor weight (p<0.001)[1]
Patient-Derived Xenograft (PDX)G12D, G12C, G12V, G13Q40 mg/kg, q.d.Significant reduction in tumor volume[1][2]
Comparison with Other KRAS Inhibitors

In preclinical models, ADT-1004 has demonstrated superior efficacy over the KRAS G12C-specific inhibitors sotorasib and adagrasib, particularly in tumor models resistant to these agents.[2][3]

TreatmentDoseTumor ModelOutcome
ADT-100440 mg/kgSotorasib/Adagrasib-resistantSuperior efficacy in inhibiting tumor growth[2]
Sotorasib40 mg/kgSotorasib/Adagrasib-resistantLess effective than ADT-1004[2]
Adagrasib40 mg/kgSotorasib/Adagrasib-resistantLess effective than ADT-1004[2]

Experimental Protocols

The verification of ADT-1004's mechanism of action relies on key experiments to measure RAS activation and the phosphorylation of downstream effectors like ERK.

RAS Activation Assay (GTP-RAS Pull-down)

This assay is used to specifically pull down the active, GTP-bound form of RAS from cell lysates to determine the effect of an inhibitor.

Protocol:

  • Cell Lysis:

    • Treat cells with ADT-1004 or vehicle control for the desired time.

    • Lyse cells on ice using a lysis buffer containing protease inhibitors (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% NP40, 0.5% Na DOC, 10% glycerol, 2 mM EGTA, 2 mM MgCl2).[7]

    • Clarify the lysates by centrifugation at 16,000 x g for 15 minutes at 4°C.[8]

  • Pull-down of Active RAS:

    • Incubate the cell lysates with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which specifically binds to GTP-bound RAS.[9][10]

    • Add glutathione-agarose beads to the lysate-RBD mixture to capture the complex.[8][9]

    • Incubate on a rocker at 4°C for 1-2 hours.[7]

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.[7][8]

    • Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.[8][9]

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for RAS.

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.[9]

    • Quantify band intensities to compare the levels of active RAS between treated and control samples.

RAS_Pulldown_Workflow start Start: Cell Culture with ADT-1004 Treatment lysis Cell Lysis start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify incubate Incubate with GST-Raf1-RBD clarify->incubate pulldown Pull-down with Glutathione Beads incubate->pulldown wash Wash Beads pulldown->wash elute Elute Proteins wash->elute western Western Blot (Anti-RAS Antibody) elute->western end End: Quantify Active RAS Levels western->end

Caption: Experimental workflow for RAS pull-down assay.

Measurement of pERK Levels

This assay quantifies the phosphorylation of ERK, a key downstream effector in the RAS signaling pathway, to assess the inhibitory effect of ADT-1004.

Protocol:

  • Cell/Tumor Lysate Preparation:

    • Treat cells or tumor-bearing mice with ADT-1004.

    • Prepare protein lysates from cells or homogenized tumor tissues using a suitable lysis buffer containing phosphatase inhibitors.

  • Quantification Method (ELISA-based, e.g., Meso Scale Discovery):

    • Use a 96-well plate pre-coated with a capture antibody for total ERK.

    • Add cell lysates to the wells.

    • Add a detection antibody specific for phosphorylated ERK (pERK) labeled with an electrochemiluminescent tag.

    • Read the plate on a specialized instrument to quantify the amount of pERK relative to total ERK.[11]

  • Alternative Method (Western Blot):

    • Separate lysate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with primary antibodies for both pERK and total ERK.

    • Use appropriate secondary antibodies for detection.

    • Quantify band intensities to determine the ratio of pERK to total ERK.

pERK_Measurement_Workflow start Start: Cell/Tumor Treatment with ADT-1004 lysate Prepare Protein Lysate start->lysate quantify Protein Quantification lysate->quantify elisa ELISA-based Assay (e.g., MSD) quantify->elisa western Western Blot quantify->western analysis_elisa Quantify pERK/ Total ERK Ratio elisa->analysis_elisa analysis_western Quantify Band Intensity (pERK vs Total ERK) western->analysis_western end End: Determine Inhibition of ERK Phosphorylation analysis_elisa->end analysis_western->end

Caption: Workflow for pERK level measurement.

Conclusion

The available data strongly supports the proposed mechanism of action for ADT-1004 as a pan-RAS inhibitor that prevents GTP loading by binding to the nucleotide-free state of RAS. Its ability to inhibit downstream signaling, demonstrated by reduced pERK levels, and its potent antitumor activity in various preclinical models, including those resistant to other KRAS inhibitors, highlight its potential as a promising therapeutic agent for RAS-driven cancers. The provided experimental protocols offer a framework for the independent verification of these findings.

References

TC-G 1004: A Comparative Analysis Against a Panel of A2A Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the A2A adenosine receptor antagonist, TC-G 1004, against a panel of well-characterized A2A antagonists. The information presented herein is intended to facilitate objective assessment of its performance based on available experimental data.

This compound is a potent and selective antagonist of the A2A adenosine receptor.[1][2] It exhibits a high affinity for the human A2A receptor with a reported Ki value of 0.44 nM and demonstrates over 100-fold selectivity against the A1 adenosine receptor, with a Ki of 80-85 nM.[1][2] Due to its pharmacological profile, this compound has been investigated for its therapeutic potential, particularly in the context of Parkinson's disease, where it has been shown to potentiate L-DOPA-induced rotational behavior in rat models.[1][2]

Quantitative Performance Comparison

The following table summarizes the binding affinities (Ki) of this compound and a panel of known A2A antagonists for various human adenosine receptor subtypes. It is important to note that the data for this compound and the other antagonists are derived from different studies, and therefore, direct comparison should be made with caution due to potential variations in experimental conditions.

CompoundhA2A Ki (nM)hA1 Ki (nM)hA2B Ki (nM)hA3 Ki (nM)Selectivity (A1/A2A)Source
This compound 0.44 80 - 85 Not ReportedNot Reported>181 [1][2]
ZM 241385<125550>10,000>255[3]
SCH 58261<12875,000>10,000>287[3]
CGS 15943<13.544953.5[3]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound (like this compound) for the A2A adenosine receptor.

1. Membrane Preparation:

  • Membranes are prepared from cell lines stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[4]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in sequence:

    • A fixed volume of the membrane preparation.

    • A solution of the test compound at various concentrations.

    • A fixed concentration of a suitable radioligand for the A2A receptor (e.g., [3H]ZM 241385 or [3H]CGS 21680).[5][6]

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[4]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Assay: cAMP Accumulation

This protocol describes a general method to assess the functional antagonist activity of a compound at the A2A receptor, which is a Gs-coupled receptor that stimulates adenylyl cyclase to produce cAMP.

1. Cell Culture and Plating:

  • Cells stably expressing the human A2A receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density.

  • The cells are then seeded into 96- or 384-well plates and allowed to adhere overnight.[7]

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a suitable assay buffer.

  • The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a defined period.

  • Subsequently, the cells are stimulated with a fixed concentration of an A2A receptor agonist (e.g., NECA or CGS 21680) to induce cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

3. cAMP Measurement:

  • After the stimulation period, the cells are lysed, and the intracellular cAMP levels are measured.

  • Commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), are commonly used for high-throughput cAMP detection.[8]

4. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified.

  • The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist response, is determined by fitting the data to a dose-response curve.

Visualizations

A2A_Signaling_Pathway Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Radioligand_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow cluster_components Key Components A Prepare Membranes (with A2A Receptors) B Incubate Membranes with: 1. Radioligand (e.g., [3H]ZM 241385) 2. Test Compound (e.g., this compound) A->B C Separate Bound from Free Radioligand (Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC50 and Ki) D->E Receptor A2A Receptor Radioligand Radioligand TestCompound Test Compound

References

Head-to-Head Comparison: TC-G 1004 and ZM 241385 in Adenosine A2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Potent A2A Antagonists

In the landscape of selective adenosine A2A receptor (A2AR) antagonists, both TC-G 1004 and ZM 241385 have emerged as critical research tools. Their high affinity and selectivity for the A2AR make them invaluable for investigating the receptor's role in a multitude of physiological and pathological processes, including those underlying neurodegenerative disorders, inflammation, and cancer. This guide provides a comprehensive head-to-head comparison of their performance, supported by available experimental data, to aid researchers in selecting the optimal compound for their specific experimental needs.

Biochemical and Pharmacological Profile

Both this compound and ZM 241385 are potent antagonists of the adenosine A2A receptor. The following tables summarize their key performance metrics based on published in vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, variations in reported values may be attributable to differences in assay systems and conditions.

Table 1: Binding Affinity (Ki) at Human Adenosine Receptors

CompoundA2A Receptor (Ki, nM)A1 Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)
This compound 0.44[1][2]85[1]Not ReportedNot Reported
ZM 241385 0.8255[3]50[3]>10,000[3]

Table 2: Functional Antagonism and Selectivity

CompoundParameterValueSpecies/Assay System
This compound Selectivity (A1/A2A)>100-fold[1]Human receptors
ZM 241385 pA2 (vs. CGS21680)9.02[4][5]Guinea-pig coronary vasculature
pIC50 (vs. NECA)9.52[4][5]Rat phaeochromocytoma cells
Selectivity (A1/A2A)~318-fold[6]Human receptors
Selectivity (A2B/A2A)~62-fold[6]Human receptors
Selectivity (A3/A2A)>10,000-fold[6]Human receptors

Mechanism of Action: Adenosine A2A Receptor Signaling

Both this compound and ZM 241385 exert their effects by competitively blocking the binding of endogenous adenosine to the A2A receptor. The A2AR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to the stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and downstream cellular responses. By antagonizing this receptor, this compound and ZM 241385 prevent this signaling cascade, thereby inhibiting the physiological effects of adenosine.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Adenosine Adenosine (Agonist) Adenosine->A2AR Activates Antagonist This compound or ZM 241385 Antagonist->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Adenosine A2A Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize A2AR antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.

  • Radioligand: [3H]ZM 241385 or another suitable A2AR-selective radioligand.

  • Test compound (this compound or ZM 241385) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled A2AR agonist or antagonist (e.g., NECA or unlabeled ZM 241385).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the non-specific binding control instead of the test compound.

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes (A2A-R) - Radioligand ([3H]ZM 241385) - Test Compound (this compound/ZM 241385) - Assay Buffer B Set up Assay Plate: - Add Radioligand - Add varying concentrations of Test Compound - Add Non-specific control A->B C Initiate Binding: Add Cell Membranes B->C D Incubate to Equilibrium C->D E Terminate and Filter: Rapid filtration through glass fiber filters D->E F Wash Filters E->F G Measure Radioactivity: Scintillation Counting F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki G->H

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of intracellular cAMP.

Materials:

  • HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.

  • A2AR agonist (e.g., CGS21680 or NECA).

  • Test compound (this compound or ZM 241385) at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test compound and a PDE inhibitor for a defined period.

  • Stimulate the cells with a fixed concentration of the A2AR agonist (typically at its EC80 concentration). A set of wells without agonist stimulation serves as the basal control.

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Plot the agonist-stimulated cAMP levels against the concentration of the test compound.

  • Determine the IC50 value of the antagonist by non-linear regression analysis.

  • The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation.

Conclusion

Both this compound and ZM 241385 are highly potent and selective antagonists of the adenosine A2A receptor. Based on the available data, this compound exhibits a slightly higher affinity for the A2A receptor. However, ZM 241385 has been more extensively characterized, with its selectivity profile determined across all four adenosine receptor subtypes. The choice between these two compounds will ultimately depend on the specific requirements of the research application, including the desired level of selectivity and the experimental model being used. Researchers are encouraged to carefully consider the data presented and, if necessary, perform their own head-to-head comparisons under their specific experimental conditions to make the most informed decision.

References

Evaluating the Reproducibility of TC-G 1004 Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics for Parkinson's disease, the adenosine A2A receptor antagonist TC-G 1004 has emerged as a compound of interest. This guide provides a comprehensive evaluation of the available research findings on this compound, with a focus on reproducibility and a direct comparison with the clinically approved A2A antagonist, istradefylline. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential.

Unveiling this compound: A Potent and Selective Adenosine A2A Antagonist

This compound is a potent and selective antagonist of the adenosine A2A receptor.[1][2] Initial research has demonstrated its ability to potentiate the effects of L-DOPA, the standard treatment for Parkinson's disease, in a preclinical model of the condition.[1][2] Specifically, this compound has been shown to enhance L-DOPA-induced rotational behavior in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, a key indicator of anti-parkinsonian efficacy.[1][2]

The primary and most cited research on this compound originates from a 2008 publication in the Journal of Medicinal Chemistry by Zhang and colleagues. This foundational study details the lead optimization of a series of pyrazolyl-pyridyl-pyrimidines, culminating in the identification of this compound as a promising candidate.

Comparative Analysis: this compound vs. Istradefylline

To provide a clear perspective on the preclinical profile of this compound, this guide presents a comparative analysis with istradefylline, a well-characterized and clinically approved adenosine A2A receptor antagonist for Parkinson's disease.

Table 1: In Vitro Receptor Binding Affinity
CompoundTargetKi (nM)Selectivity (A1/A2A)Reference
This compound Adenosine A2A0.44>193-fold[1]
Adenosine A185[1]
Istradefylline Adenosine A2A2.2~70-fold[3]
Adenosine A1150[3]
Table 2: In Vivo Efficacy in the 6-OHDA Rat Model of Parkinson's Disease
CompoundModelEndpointDosageEffectReference
This compound 6-OHDA lesioned ratsL-DOPA-induced contralateral rotationsData not publicly availablePotentiation of L-DOPA response[1][2]
Istradefylline 6-OHDA lesioned ratsL-DOPA-induced contralateral rotations0.3 - 3 mg/kg, p.o.Significant potentiation of L-DOPA response[4]

Experimental Protocols: A Foundation for Reproducibility

Detailed and transparent experimental methodologies are paramount for the reproducibility of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of adenosine A2A receptor antagonists.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for the adenosine A1 and A2A receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing human adenosine A1 or A2A receptors are prepared from cultured cells (e.g., CHO or HEK293 cells).

  • Radioligand Binding: Membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]XAC for A1 and [3H]CGS 21680 for A2A) in the presence of varying concentrations of the test compound (e.g., this compound or istradefylline).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

6-OHDA-Lesioned Rat Model of Parkinson's Disease

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model the motor symptoms of Parkinson's disease.

Methodology:

  • Animal Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.

  • Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region.

  • 6-OHDA Injection: A solution of 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the substantia nigra pars compacta. To protect noradrenergic neurons, animals are often pre-treated with a norepinephrine reuptake inhibitor such as desipramine.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics and soft food.

  • Lesion Confirmation: The extent of the dopamine lesion is typically confirmed 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist like apomorphine or amphetamine. A successful lesion is generally characterized by a robust contralateral (for apomorphine) or ipsilateral (for amphetamine) rotational response.[5][6]

L-DOPA-Induced Rotational Behavior

Objective: To evaluate the ability of a test compound to potentiate the motor effects of L-DOPA.

Methodology:

  • Animal Subjects: 6-OHDA-lesioned rats with confirmed lesions are used.

  • Drug Administration: Animals are administered the test compound (e.g., this compound or istradefylline) at various doses, typically via oral gavage or intraperitoneal injection.

  • L-DOPA Administration: After a specified pretreatment time, a sub-threshold or threshold dose of L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide or carbidopa) is administered.

  • Behavioral Monitoring: The animals are placed in automated rotometer bowls, and the number of full contralateral (away from the lesioned side) rotations is recorded for a defined period (e.g., 90-120 minutes).

  • Data Analysis: The total number of contralateral rotations is calculated for each animal and treatment group. The potentiation of the L-DOPA response by the test compound is determined by comparing the number of rotations in the combination treatment group to the group receiving L-DOPA alone.

Visualizing the Mechanisms and Workflows

To further clarify the scientific context and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Medium Spiny Neuron Dopamine_Neuron Dopamine Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Neuron->Dopamine_Vesicle Synthesis & Storage D2_Receptor Dopamine D2 Receptor Dopamine_Vesicle->D2_Receptor Release AC Adenylyl Cyclase D2_Receptor->AC Inhibits A2A_Receptor Adenosine A2A Receptor A2A_Receptor->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream_Signaling Downstream Signaling (Reduced Neuronal Firing) PKA->Downstream_Signaling Adenosine Adenosine Adenosine->A2A_Receptor Binds This compound This compound This compound->A2A_Receptor Antagonizes

Caption: Signaling pathway of dopamine D2 and adenosine A2A receptors.

cluster_0 Animal Model Preparation cluster_1 Behavioral Testing Animal_Selection Select Male Rats Anesthesia Anesthetize Rats Animal_Selection->Anesthesia Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery 6-OHDA_Injection Unilateral 6-OHDA Injection Stereotaxic_Surgery->6-OHDA_Injection Recovery Post-operative Recovery (2-3 weeks) 6-OHDA_Injection->Recovery Lesion_Confirmation Confirm Lesion with Apomorphine Recovery->Lesion_Confirmation Acclimation Acclimate to Rotometers Lesion_Confirmation->Acclimation Drug_Administration Administer Vehicle or this compound Acclimation->Drug_Administration L-DOPA_Administration Administer L-DOPA + Benserazide Drug_Administration->L-DOPA_Administration Record_Rotations Record Contralateral Rotations L-DOPA_Administration->Record_Rotations Data_Analysis Analyze and Compare Rotation Counts Record_Rotations->Data_Analysis

Caption: Experimental workflow for evaluating this compound in the 6-OHDA rat model.

Discussion on Reproducibility

The reproducibility of the findings for this compound is currently challenging to definitively assess due to the limited availability of independent research studies. The primary data originates from a single 2008 publication. For a robust evaluation of reproducibility, the following would be necessary:

  • Independent Replication: The key in vivo experiments, particularly the L-DOPA potentiation in the 6-OHDA rat model, would need to be replicated by an independent laboratory.

  • Further Characterization: Additional studies characterizing the pharmacokinetic and pharmacodynamic profile of this compound would provide a more complete picture of its properties and aid in the design of replication studies.

At present, the information available from commercial suppliers corroborates the initial findings of high potency and selectivity for the adenosine A2A receptor.[1][2] However, without access to the full original dataset and independent replication, the in vivo efficacy of this compound remains to be independently verified.

Conclusion

This compound is a potent and selective adenosine A2A receptor antagonist with promising preclinical activity in a rat model of Parkinson's disease. Its in vitro profile is comparable to, and in some aspects, potentially more potent than the approved drug istradefylline. However, a comprehensive evaluation of its reproducibility is hampered by the lack of publicly available, independently replicated in vivo data. Further research, including direct comparative studies with other A2A antagonists and independent replication of the key anti-parkinsonian efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to critically evaluate the available information and consider the need for further validation when designing future studies.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of TC-G 1004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal of the A₂A Adenosine Receptor Antagonist TC-G 1004.

The following provides essential safety and logistical information for the proper disposal of this compound. As a potent and selective A₂A adenosine receptor antagonist, responsible handling and disposal are paramount to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available and should be requested from your supplier, this guide outlines the necessary procedures based on general laboratory best practices for similar chemical compounds.

Chemical Identification:

  • Chemical Name: N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide

  • CAS Number: 1061747-72-5

  • Molecular Formula: C₂₂H₂₇N₇O₂

Quantitative Data Summary for Chemical Disposal

The following table summarizes typical quantitative data found in a Safety Data Sheet relevant to the disposal of a research chemical like this compound. Note: These values are illustrative and must be confirmed with the supplier-specific SDS for this compound.

ParameterValueSignificance for Disposal
LD₅₀ (Oral, Rat) Data not availableIndicates acute toxicity. High toxicity may require more stringent disposal routes.
Aquatic Toxicity Data not availableDetermines the environmental risk of accidental release and dictates whether it can be disposed of via drains.
Persistence and Degradability Data not availableInforms about the long-term environmental impact and potential for bioaccumulation.
Solubility Data not availableAffects the choice of solvent for decontamination and the potential for dissolution in waste streams.

Detailed Protocol for the Disposal of this compound

This protocol provides a step-by-step guide for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

2. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, and any materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated paper towels), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular lab glass or plastic waste, depending on institutional policies.

3. Labeling:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

4. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department.

5. Disposal Request:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and collection.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Chemical Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.

cluster_start Start: Unused/Waste this compound cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Contaminated Sharps cluster_end Final Disposal start Identify Waste Type solid_waste Collect in Labeled Solid Hazardous Waste Container start->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container start->liquid_waste Liquid sharps_waste Dispose in Labeled Sharps Container for Chemical Waste start->sharps_waste Sharps store_solid Store in Designated Waste Area solid_waste->store_solid contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_solid->contact_ehs store_liquid Store in Designated Waste Area liquid_waste->store_liquid store_liquid->contact_ehs store_sharps Store in Designated Waste Area sharps_waste->store_sharps store_sharps->contact_ehs disposal Professional Disposal contact_ehs->disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TC-G 1004
Reactant of Route 2
Reactant of Route 2
TC-G 1004

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.